Etoxazole-d5
Description
Structure
3D Structure
Properties
Molecular Formula |
C21H23F2NO2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H23F2NO2/c1-5-25-18-11-13(21(2,3)4)9-10-14(18)17-12-26-20(24-17)19-15(22)7-6-8-16(19)23/h6-11,17H,5,12H2,1-4H3/i1D3,5D2 |
InChI Key |
IXSZQYVWNJNRAL-RPIBLTHZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2COC(=N2)C3=C(C=CC=C3F)F |
Origin of Product |
United States |
Foundational & Exploratory
Etoxazole-d5: A Technical Guide for Researchers in Analytical Chemistry and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of etoxazole-d5, a deuterated stable isotope-labeled internal standard, and its critical role in modern analytical research. This document details its chemical properties, primary applications, and the methodologies for its use in quantitative analysis, particularly in the context of pesticide residue monitoring.
Introduction to this compound
This compound is the deuterated analog of etoxazole, a narrow-spectrum systemic acaricide. In this compound, five hydrogen atoms on the ethyl group have been replaced with deuterium. This isotopic substitution makes this compound an ideal internal standard for quantitative analytical methods, especially those employing mass spectrometry.
Chemical Properties of Etoxazole and this compound
| Property | Etoxazole | This compound |
| IUPAC Name | (RS)-5-tert-butyl-2-[2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazol-4-yl]phenetole | 4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole |
| CAS Number | 153233-91-1[1] | Not clearly available in search results |
| Molecular Formula | C₂₁H₂₃F₂NO₂[1] | C₂₁H₁₈D₅F₂NO₂[2] |
| Molecular Weight | 359.41 g/mol [1] | 364.44 g/mol [2] |
The Role of this compound as an Internal Standard
The primary application of this compound in research is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in analytical chemistry for several key reasons:
-
Correction for Matrix Effects: Complex sample matrices, such as those from food, soil, or biological tissues, can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. Since this compound has nearly identical physicochemical properties to etoxazole, it experiences the same matrix effects. By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be accurately compensated for.
-
Correction for Sample Preparation Variability: Losses of the analyte can occur during various stages of sample preparation, including extraction, cleanup, and concentration. This compound is added to the sample at the beginning of the workflow and is assumed to be lost at the same rate as the native analyte. This allows for accurate correction of any recovery inconsistencies.
-
Improved Accuracy and Precision: The use of an internal standard significantly improves the accuracy and precision of quantitative results by accounting for variations in instrument performance and injection volume.
Mechanism of Action of Etoxazole (Parent Compound)
To understand the context of etoxazole residue analysis, it is important to be familiar with the mechanism of action of the parent compound. Etoxazole is an insecticide and acaricide that functions as a chitin biosynthesis inhibitor. Chitin is a crucial component of the exoskeleton of insects and mites. By inhibiting chitin synthesis, etoxazole disrupts the molting process in the larval and nymph stages, leading to mortality. It also has ovicidal effects, preventing the hatching of eggs. This targeted mode of action makes it effective against specific pests while having lower toxicity to non-target organisms.
Figure 1: Conceptual diagram of etoxazole's mechanism of action as a chitin synthesis inhibitor.
Experimental Protocol: Quantification of Etoxazole in a Food Matrix using this compound
The following is a representative experimental protocol for the quantitative analysis of etoxazole in a fruit matrix using this compound as an internal standard, based on common methodologies in pesticide residue analysis.
Sample Preparation and Extraction
-
Homogenization: A representative 10 g sample of the fruit is homogenized.
-
Internal Standard Spiking: A known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution) is added to the homogenized sample.
-
Extraction: 10 mL of acetonitrile is added to the sample. The mixture is then shaken vigorously for 1 minute.
-
Salting Out: 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride are added to induce phase separation. The sample is shaken for another minute and then centrifuged.
-
Collection: The upper acetonitrile layer containing the etoxazole and this compound is collected.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
An aliquot of the acetonitrile extract (e.g., 1 mL) is transferred to a microcentrifuge tube containing a dSPE sorbent mixture (e.g., 150 mg MgSO₄ and 25 mg PSA).
-
The tube is vortexed for 30 seconds and then centrifuged.
-
The supernatant is collected and filtered through a 0.22 µm syringe filter into an autosampler vial for analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both etoxazole and this compound.
Typical MRM Transitions for Etoxazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Etoxazole | 360.2 | 141.1 | 203.1 |
| This compound | 365.2 | 141.1 | 208.1 |
Note: The exact m/z values may vary slightly depending on the instrument and conditions.
Figure 2: General experimental workflow for the analysis of etoxazole using an internal standard.
Quantitative Data and Method Validation
A robust analytical method requires thorough validation to ensure its reliability. The following tables summarize typical validation parameters for the analysis of etoxazole in a food matrix.
Table 1: Recovery and Precision of Etoxazole Analysis
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
| Fruit | 10 | 95.2 | 4.5 |
| 50 | 98.7 | 3.2 | |
| 100 | 97.1 | 3.8 | |
| Vegetable | 10 | 92.8 | 5.1 |
| 50 | 96.5 | 4.2 | |
| 100 | 94.3 | 4.7 |
Note: Data is representative and compiled from typical performance of pesticide residue analysis methods.
Table 2: Linearity and Limits of Detection/Quantification
| Parameter | Value |
| Linear Range | 1 - 500 µg/L |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
Note: These values are typical for modern LC-MS/MS instrumentation.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of analytical chemistry, particularly for those involved in food safety and environmental monitoring. Its use as an internal standard in mass spectrometry-based methods provides a high degree of accuracy and precision, enabling reliable quantification of etoxazole residues in complex matrices. The detailed methodologies and validation data presented in this guide underscore the importance of employing stable isotope-labeled standards for robust and defensible analytical results.
References
Etoxazole-d5: A Technical Guide for Analytical and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Etoxazole-d5, a deuterated analog of the acaricide etoxazole. It is primarily intended for use as an internal standard in quantitative analytical studies. This document covers its chemical structure, physicochemical properties, and its application in experimental protocols, particularly in residue analysis. Additionally, it outlines the biological mode of action of its non-deuterated counterpart, etoxazole.
Chemical Structure and Properties
This compound is a stable isotope-labeled version of etoxazole, where five hydrogen atoms on the ethoxy group have been replaced with deuterium. This labeling results in a molecular weight increase of five mass units compared to the parent compound, making it an ideal internal standard for mass spectrometry-based quantification methods.
Caption: Chemical structure of this compound.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in analytical methods.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole | [1] |
| Molecular Formula | C₂₁H₁₈D₅F₂NO₂ | [2] |
| Molecular Weight | 364.44 g/mol | [2] |
| Exact Mass | 364.20106903 Da | [1] |
| Physical Format | Neat Solid | [3] |
| Storage Temperature | -20°C | |
| Solubility | Soluble in Chloroform, Methanol. For in vivo formulations, co-solvents like DMSO, PEG300, and Tween 80 may be used. | |
| Purity | >95% (HPLC) or >98% depending on supplier |
Properties of Unlabeled Etoxazole
For context, the properties of the parent compound, etoxazole, are provided below.
| Property | Value | Reference(s) |
| CAS Number | 153233-91-1 | |
| Molecular Formula | C₂₁H₂₃F₂NO₂ | |
| Molecular Weight | 359.41 g/mol | |
| Melting Point | 101-102 °C | |
| LogP (log Kow) | 5.59 at 25 °C | |
| Water Solubility | 7.54 x 10⁻² mg/L at 20 °C |
Spectroscopic Data
-
Mass Spectrometry (MS): In mass spectrometric analysis, the molecular ion ([M]⁺ or [M+H]⁺) of this compound will appear at 5 mass units higher than that of unlabeled etoxazole. For example, the exact mass of this compound is 364.201 Da, whereas for etoxazole it is 359.170 Da. The fragmentation pattern is expected to be similar, with fragments containing the deuterated ethyl group showing a corresponding mass shift. The most abundant ions in the GC-MS spectrum of unlabeled etoxazole are reported at m/z 141 and 204.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton signals corresponding to the ethoxy group (a quartet and a triplet) in the spectrum of etoxazole will be absent in the spectrum of this compound. The remaining signals from the aromatic and dihydro-oxazole protons would be present.
-
¹³C NMR: The carbon signals for the deuterated ethyl group will show coupling to deuterium, resulting in multiplets with lower intensity compared to their non-deuterated counterparts.
-
Biological Activity of Etoxazole (Unlabeled)
Etoxazole is a potent acaricide (miticide) and insecticide with a specific mode of action. It functions as a mite growth inhibitor by disrupting the molting process.
Mode of Action: Chitin Biosynthesis Inhibition
The primary target of etoxazole is the enzyme chitin synthase 1 (CHS1) . Chitin is a crucial structural component of the arthropod exoskeleton. By inhibiting CHS1, etoxazole prevents the formation of new cuticle, which is fatal for mites during the egg, larval, and nymph stages. This mode of action is distinct from many neurotoxic acaricides.
Caption: Etoxazole inhibits Chitin Synthase 1, blocking exoskeleton formation.
Experimental Protocols: Use as an Internal Standard
This compound is primarily used as an internal standard for the quantification of etoxazole residues in various matrices, such as fruits, vegetables, soil, and water. The following is a representative experimental protocol based on established methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by LC-MS/MS analysis.
Sample Preparation and Extraction (QuEChERS Method)
This workflow outlines the typical steps for extracting etoxazole from a solid matrix like fruit or vegetables.
Caption: Typical QuEChERS workflow for etoxazole residue analysis.
Detailed Steps:
-
Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution (e.g., in acetonitrile) to serve as the internal standard for quantification.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1-3 minutes.
-
Liquid-Liquid Partitioning: Add a salt mixture, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl). Shake immediately and then centrifuge for 5 minutes (e.g., at 4000 rpm). This step separates the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and anhydrous MgSO₄ (to remove residual water). Vortex for 1 minute and centrifuge again.
-
Final Preparation: Collect the cleaned supernatant, filter it through a 0.22 µm filter, and transfer it to an autosampler vial for analysis.
LC-MS/MS Analysis
The cleaned extract is analyzed using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size) |
| Mobile Phase | Gradient elution using A: Water with 0.1% formic acid and B: Acetonitrile or Methanol with 0.1% formic acid. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Etoxazole: Monitor at least two transitions (e.g., precursor ion m/z 360.2 -> product ions). This compound: Monitor precursor ion m/z 365.2 -> corresponding product ions. |
Quantification: The concentration of etoxazole in the original sample is determined by comparing the peak area ratio of the analyte (etoxazole) to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.
References
synthesis and purification of etoxazole-d5 for laboratory use
An In-depth Technical Guide to the Synthesis and Purification of Etoxazole-d5 for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of this compound, a deuterated isotopologue of the acaricide Etoxazole. This compound is an essential tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. This document outlines a likely synthetic pathway, detailed experimental protocols, purification methods, and relevant biological context.
Introduction to Etoxazole and its Deuterated Analog
Etoxazole is a narrow-spectrum systemic acaricide that is highly effective against various mite species.[1] Its mode of action is the inhibition of chitin biosynthesis, a crucial process in the molting of mites and insects.[2][3] This inhibition disrupts the formation of the exoskeleton, primarily affecting the egg, larval, and nymph stages.[1]
Deuterated standards, such as this compound, are critical for modern analytical and drug development workflows. The incorporation of five deuterium atoms on the ethoxy group creates a stable, heavier version of the molecule with identical chemical properties but a distinct mass-to-charge ratio. This makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays, allowing for precise quantification of the non-deuterated parent compound in complex biological and environmental matrices.[4]
Table 1: Physicochemical Properties of Etoxazole and this compound
| Property | Etoxazole | This compound |
| Molecular Formula | C₂₁H₂₃F₂NO₂ | C₂₁H₁₈D₅F₂NO₂ |
| Molecular Weight | 359.4 g/mol | 364.44 g/mol |
| CAS Number | 153233-91-1 | 153233-91-1 (unlabeled) |
| Appearance | Colorless crystals | Neat |
| Storage Temperature | Room Temperature | -20°C |
Proposed Synthesis of this compound
The synthesis of this compound can be logically divided into two main stages: the preparation of the deuterated side-chain precursor and its subsequent incorporation to form the final molecule, followed by the construction of the oxazoline ring. The following protocol is a proposed route based on established synthesis methods for etoxazole and its analogs.
Synthesis Workflow
The overall synthetic strategy involves a multi-step process beginning with commercially available starting materials.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis
Stage 1: Synthesis of 4-tert-Butyl-1-(ethoxy-d5)benzene
This stage involves a standard Williamson ether synthesis to introduce the deuterated ethyl group.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butylphenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise at 0°C. Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Alkylation: Add bromoethane-d5 (CD₃CD₂Br, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 4-tert-butyl-1-(ethoxy-d5)benzene.
Stage 2: Synthesis of Intermediate N-(2-chloro-1-methoxyethyl)-2,6-difluorobenzamide
This procedure is adapted from methodologies for creating the core oxazoline precursor.
-
Reaction Setup: Combine 2,6-difluorobenzamide (1.0 eq) and chloroacetaldehyde dimethyl acetal (3.0-5.0 eq) in a reaction vessel.
-
Acid Catalysis: Under cooling, slowly add concentrated sulfuric acid (catalytic amount) to the mixture.
-
Reaction: Warm the mixture to approximately 35°C. For enhanced reaction efficiency, sonication can be applied for several hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with dichloromethane and wash repeatedly with water. The organic layer is then dried and concentrated. The resulting crude product can be purified by crystallization from petroleum ether at a low temperature to yield the white powder intermediate.
Stage 3: Friedel-Crafts Alkylation and Cyclization to this compound
This final step couples the two precursors and forms the oxazoline ring.
-
Reaction Setup: In a reaction vessel, dissolve the deuterated precursor from Stage 1, 4-tert-butyl-1-(ethoxy-d5)benzene (1.0 eq), in a suitable solvent such as dichloromethane or dichloroethane.
-
Friedel-Crafts Reaction: Cool the solution to 0°C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) (1.1 eq). Add the intermediate from Stage 2 (1.0 eq) dropwise.
-
Reaction: Allow the reaction to stir at room temperature for 8-12 hours, monitoring by TLC.
-
Cyclization and Work-up: Quench the reaction by carefully pouring it over ice-water. Extract the product with dichloromethane. The organic layer contains the acylated intermediate. This intermediate is then treated with an aqueous solution of sodium hydroxide (e.g., 20% w/v) and heated under reflux to induce cyclization to the oxazoline ring.
-
Isolation: After cooling, the organic layer is separated, washed with water, dried over Na₂SO₄, and concentrated to yield crude this compound.
Purification of this compound
Purification of the final product is critical to ensure its suitability as an analytical standard. A multi-step approach is recommended.
Purification Workflow
Caption: General purification and characterization workflow for this compound.
Experimental Protocol: Purification
1. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A non-polar/polar solvent system. A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is a common choice.
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack the column.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
2. Recrystallization:
-
Solvent: A solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures, such as hexane or a mixture of ethanol and water.
-
Procedure:
-
Dissolve the product from chromatography in a minimal amount of hot hexane.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to facilitate crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane and dry under vacuum.
-
Purity Assessment and Characterization
The purity and identity of the final product should be confirmed using standard analytical techniques.
Table 2: Analytical Characterization of this compound
| Technique | Purpose | Expected Outcome |
| HPLC | Assess purity | A single major peak with >95% purity. |
| ¹H NMR | Structural confirmation | Absence or significant reduction of signals corresponding to the ethoxy protons (-OCH₂CH₃). |
| ²H NMR | Confirm deuterium location | Signals corresponding to the deuterated ethyl group. |
| Mass Spectrometry | Confirm molecular weight | A molecular ion peak corresponding to the mass of this compound (e.g., [M+H]⁺ at m/z 365.2). |
Mechanism of Action: Chitin Synthesis Inhibition
Etoxazole exerts its acaricidal effect by inhibiting chitin synthase, a key enzyme in the production of chitin. Chitin is a long-chain polymer of N-acetylglucosamine and is the primary component of arthropod exoskeletons. By blocking this enzyme, Etoxazole prevents the proper formation of the cuticle, leading to mortality during molting.
Caption: Simplified pathway of Etoxazole's inhibition of chitin synthase.
Recent studies have identified chitin synthase 1 (CHS1) as the specific molecular target for etoxazole. This inhibition is believed to be non-catalytic, meaning it interferes with an essential function of the enzyme other than the active site itself. This understanding is crucial for studying resistance mechanisms and developing new acaricides.
Conclusion
References
physical and chemical properties of etoxazole-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxazole is a narrow-spectrum systemic acaricide and insecticide belonging to the oxazoline class of chemicals.[1] Its primary mode of action is the inhibition of chitin biosynthesis, which disrupts the molting process in mites and insects, and also causes adult mites to lay sterile eggs.[1][2] This document provides an in-depth technical overview of the physical and chemical properties of its deuterated analog, etoxazole-d5. The inclusion of five deuterium atoms in the ethoxy group makes it a valuable internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound.
Chemical and Physical Properties
This compound shares most of its physical and chemical properties with its non-deuterated counterpart, with the primary difference being its molecular weight due to the presence of deuterium. The properties of both compounds are summarized below for comparison.
Table 1: General and Computed Properties of Etoxazole and this compound
| Property | Etoxazole | This compound |
| IUPAC Name | 4-(4-tert-butyl-2-ethoxyphenyl)-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole[1] | 4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole[3] |
| Molecular Formula | C₂₁H₂₃F₂NO₂ | C₂₁H₁₈D₅F₂NO₂ |
| Molecular Weight | 359.41 g/mol | 364.44 g/mol |
| Exact Mass | 359.16968530 Da | 364.20106903 Da |
| XLogP3-AA | 5.4 | 5.4 |
| Hydrogen Bond Donor Count | 0 | 0 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 4 | 4 |
Table 2: Experimental Physical Properties of Etoxazole (as a proxy for this compound)
| Property | Value |
| Physical Description | White, crystalline powder with a musty odor. |
| Melting Point | 101-102 °C |
| Boiling Point (Predicted) | 449.1 ± 45.0 °C |
| Density | 1.24 g/cm³ at 20 °C |
| Vapor Pressure | 2.0 x 10⁻⁸ mmHg at 25 °C |
| Water Solubility | 7.54 x 10⁻² mg/L at 20 °C |
| Solubility in Organic Solvents (g/L at 20 °C) | Acetone: 300, Methanol: 90, Ethanol: 90, Cyclohexanone: 500, Tetrahydrofuran: 750, Acetonitrile: 80, Ethyl acetate: 250, Xylene: 250, n-Hexane: 13, n-Heptane: 13 |
| Stability | Stable for one year under warehouse conditions. No decomposition after 30 days at 50 °C. Stable in alkali. |
| log Kow | 5.59 at 25 °C |
Synthesis and Analysis Workflow
The synthesis of this compound involves the incorporation of a deuterated ethoxy group. A general workflow for its synthesis and subsequent analysis is depicted below.
References
- 1. Separation of Etoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
commercial suppliers and availability of etoxazole-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, and analytical applications of etoxazole-d5. This compound is the deuterated analog of etoxazole, a potent acaricide that functions by inhibiting chitin biosynthesis.[1][2][3][4] Due to its isotopic labeling, this compound serves as an excellent internal standard for quantitative analysis of etoxazole residues in various matrices by mass spectrometry-based methods.[5]
Commercial Suppliers and Availability
This compound is available from several commercial suppliers as a research chemical. The products are typically offered in neat form or as a solution, with purity levels suitable for analytical applications. It is important to note that some suppliers incorrectly identify this compound as a deuterated form of Phenmedipham; these are distinct chemical entities.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| LGC Standards | Etoxazole D5 (ethyl D5) | DRE-C13368010 | >95% (HPLC) | 5 mg |
| This compound | TRC-E936602 | >95% (HPLC) | 1 mg, 5 mg, 10 mg | |
| MedChemExpress | This compound | HY-W059342S | 98.0% | Contact for details |
| GlpBio | This compound | GC72614 | >98.00% | 1 mg, 5 mg |
| PubChem | This compound | - | - | Multiple suppliers listed |
| ChemicalBook | This compound | - | - | Multiple suppliers listed |
Note: Availability and catalog numbers are subject to change. Please refer to the suppliers' websites for the most current information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₁₈D₅F₂NO₂ |
| Molecular Weight | 364.44 g/mol |
| IUPAC Name | 4-[4-tert-butyl-2-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-(2,6-difluorophenyl)-4,5-dihydro-1,3-oxazole |
| InChIKey | IXSZQYVWNJNRAL-RPIBLTHZSA-N |
| Storage Temperature | -20°C |
Source: PubChem, LGC Standards
Experimental Protocols
Use of this compound as an Internal Standard in LC-MS/MS Analysis
The following is a generalized protocol for the use of this compound as an internal standard for the quantification of etoxazole in complex matrices such as fruits, vegetables, or soil, based on established isotope dilution mass spectrometry methods.
1. Preparation of Standard Solutions:
-
This compound Stock Solution (100 µg/mL): Accurately weigh 1 mg of neat this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask. Store at -20°C.
-
This compound Working Solution (1 µg/mL): Dilute the stock solution 1:100 with the solvent. This working solution will be used to spike samples and calibration standards.
-
Etoxazole Calibration Standards: Prepare a series of calibration standards of non-labeled etoxazole at different concentrations (e.g., 1, 5, 10, 50, 100 ng/mL) in the solvent. Spike each calibration standard with the this compound working solution to a final concentration of 10 ng/mL.
2. Sample Preparation (QuEChERS Method):
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is commonly used for pesticide residue analysis.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known volume of the this compound working solution (e.g., 100 µL of 1 µg/mL solution to achieve a 10 ng/g concentration in the sample).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
For cleanup, add the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Monitoring: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Etoxazole: The precursor ion (Q1) would be the [M+H]⁺ ion (m/z 360.2). Product ions (Q3) would be specific fragments (e.g., m/z 141.0, 203.1).
-
This compound: The precursor ion (Q1) would be the [M+H]⁺ ion (m/z 365.2). Product ions (Q3) would be the corresponding deuterated fragments.
-
-
Note: The optimal MRM transitions should be determined by direct infusion of the analytical standards.
-
4. Quantification:
-
A calibration curve is constructed by plotting the ratio of the peak area of the etoxazole MRM transition to the peak area of the this compound MRM transition against the concentration of the etoxazole calibration standards.
-
The concentration of etoxazole in the samples is then determined from this calibration curve using the measured peak area ratios.
Diagrams
Mode of Action: Inhibition of Chitin Synthesis
Etoxazole's primary mode of action is the inhibition of chitin biosynthesis, a crucial process for the formation of the exoskeleton in arthropods. This leads to failed molting and is lethal to eggs, larvae, and nymphs.
Caption: Proposed mechanism of etoxazole inhibiting chitin synthase.
Metabolic Pathway of Etoxazole
Studies in various organisms have shown that etoxazole undergoes several metabolic transformations. The primary metabolic routes involve hydroxylation and cleavage of the oxazoline ring, as well as oxidation of the tert-butyl group.
Caption: Major metabolic transformations of etoxazole.
Safety Information
A Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) should be obtained from the supplier and consulted before handling this compound. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, lab coat, and safety glasses, should be followed. The compound should be handled in a well-ventilated area or a fume hood.
This technical guide is intended for research purposes only and should not be used for in-vitro diagnostics or clinical applications.
References
etoxazole-d5 CAS number and molecular weight
An in-depth analysis of Etoxazole-d5, a deuterated isotopologue of the insecticide Etoxazole, is crucial for researchers in analytical chemistry and drug metabolism studies. This technical guide provides comprehensive information on its chemical properties, and outlines its primary application as an internal standard in analytical methodologies.
Core Chemical Data
This compound is distinguished by the substitution of five hydrogen atoms with deuterium on the ethoxy group. This isotopic labeling results in a higher molecular weight compared to its non-deuterated counterpart, a key feature for its use in mass spectrometry-based quantification. While a specific CAS number for the deuterated form is not consistently assigned, it is often referenced by the CAS number of the parent compound, Etoxazole.
| Identifier | Value | Source |
| Compound Name | This compound | N/A |
| CAS Number (Etoxazole) | 153233-91-1 | [1][2][3][4] |
| Molecular Formula | C₂₁H₁₈D₅F₂NO₂ | |
| Molecular Weight | 364.44 g/mol | |
| Exact Mass | 364.2011 Da |
Application in Analytical Methods
The primary application of this compound is as an internal standard in analytical methods, particularly for the quantification of Etoxazole residues in various matrices. Its chemical and physical properties are nearly identical to that of Etoxazole, ensuring similar behavior during sample preparation and analysis, while its distinct mass allows for clear differentiation in mass spectrometric detection.
Experimental Workflow: Quantification of Etoxazole in a Sample
A typical experimental workflow for the quantification of Etoxazole using this compound as an internal standard involves several key steps from sample preparation to data analysis.
Mode of Action of Etoxazole
Etoxazole itself is an acaricide and insecticide that functions by inhibiting the chitin biosynthesis pathway in mites and insects. This disruption of chitin synthesis is particularly effective against immature stages of these arthropods, preventing proper molting and leading to mortality.
Detailed Experimental Protocol
Objective: To quantify the concentration of Etoxazole in a fruit matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
1. Materials and Reagents:
-
Etoxazole analytical standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Deionized water
-
QuEChERS extraction salts
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation (QuEChERS method):
-
Homogenize 10 g of the fruit sample.
-
Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.
-
Add QuEChERS extraction salts and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Perform a cleanup step using an appropriate SPE cartridge to remove interfering matrix components.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Etoxazole and this compound.
-
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of Etoxazole to the peak area of this compound against the concentration of Etoxazole standards.
-
Calculate the concentration of Etoxazole in the sample by interpolating the peak area ratio from the calibration curve.
This technical guide provides a foundational understanding of this compound, its key properties, and its critical role in the accurate quantification of Etoxazole. The provided experimental workflow and protocol offer a practical framework for researchers in the field.
References
Etoxazole-d5: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Etoxazole-d5, a deuterated internal standard of the insecticide Etoxazole. Understanding the solubility of this compound is critical for its effective use in various analytical and research applications, including residue analysis and environmental fate studies. This document presents available solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.
Core Properties of this compound
This compound is a deuterium-labeled version of Etoxazole, an acaricide that functions by inhibiting chitin biosynthesis in mites.[1] The deuteration makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods like GC-MS or LC-MS.[2]
| Property | Value |
| Molecular Formula | C₂₁H₁₈D₅F₂NO₂[3] |
| Molecular Weight | 364.44 g/mol [3][4] |
| Appearance | White to off-white solid |
| Storage Temperature | -20°C |
Solubility Data
| Organic Solvent | Solubility (g/L) at 20°C |
| Tetrahydrofuran | 750 |
| Cyclohexanone | 500 |
| Acetone | 300 |
| Ethyl Acetate | 250 |
| Xylene | 250 |
| Methanol | 90 |
| Ethanol | 90 |
| Acetonitrile | 80 |
| n-Heptane | 13 |
| n-Hexane | 13 |
| Chloroform | Soluble (qualitative) |
Etoxazole is practically insoluble in water.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.
1. Materials and Equipment:
-
This compound (analytical standard)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.
2. Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker set at a constant temperature (e.g., 20°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the excess, undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation. Filter the aliquot through a syringe filter into a volumetric flask. Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted solution using a validated HPLC or GC-MS method. The concentration of this compound in the sample is determined by comparing the instrument response to a calibration curve prepared from standard solutions of known concentrations.
-
Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be repeated at least three times to ensure the reproducibility of the results.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for determining the solubility of a compound.
References
Technical Guide: Isotopic Purity and Labeling Efficiency of Etoxazole-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxazole is a diphenyloxazoline acaricide and insecticide that functions by inhibiting chitin biosynthesis, which disrupts the molting process in mites and insects.[1][2] Its deuterated analog, Etoxazole-d5, is a stable isotope-labeled compound used primarily as an internal standard for quantitative analysis in analytical chemistry.[3] The five deuterium atoms are incorporated into the ethoxy group of the molecule, resulting in a distinct mass shift that allows for precise differentiation from the unlabeled etoxazole using mass spectrometry (MS).
The utility of this compound in research, particularly in pharmacokinetic and metabolic studies, is contingent upon its isotopic purity and labeling efficiency. High isotopic purity ensures minimal interference from unlabeled or partially labeled species, which is critical for the accuracy of quantitative assays using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1][3] This guide provides a technical overview of the methods used to determine these critical quality attributes, presents representative data, and illustrates the analytical workflows.
Quantitative Data Summary
The isotopic purity of this compound defines the percentage of molecules that contain the desired five deuterium atoms. Commercial suppliers typically guarantee a high level of isotopic enrichment. The following tables summarize representative data for a high-purity batch of this compound, detailing the isotopic distribution and key quality specifications.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Chemical Formula | Theoretical Mass [M+H]⁺ (Da) | Representative Relative Abundance (%) |
| d0 (unlabeled) | C₂₁H₂₄F₂NO₂ | 360.1766 | < 0.1 |
| d1 | C₂₁H₂₃DF₂NO₂ | 361.1829 | < 0.1 |
| d2 | C₂₁H₂₂D₂F₂NO₂ | 362.1892 | 0.1 |
| d3 | C₂₁H₂₁D₃F₂NO₂ | 363.1954 | 0.3 |
| d4 | C₂₁H₂₀D₄F₂NO₂ | 364.2017 | 0.5 |
| d5 | C₂₁H₁₉D₅F₂NO₂ | 365.2080 | > 99.0 |
Table 2: Quality Control Specifications
| Parameter | Specification | Method |
| Chemical Purity | ≥98.0% | HPLC/UPLC, LC-MS |
| Isotopic Purity (d5) | ≥99% | LC-MS |
| Molecular Formula | C₂₁H₁₈D₅F₂NO₂ | - |
| Molecular Weight | 364.44 | - |
| Appearance | White to off-white solid | Visual Inspection |
Experimental Protocols
Accurate determination of isotopic purity and labeling efficiency requires robust analytical methods. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Isotopic Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and accurate method for determining the relative abundance of each isotopologue in a deuterated compound.
Objective: To separate this compound from potential impurities and to quantify the relative abundance of each isotopologue (d0 through d5).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
High-Resolution Mass Spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) Water with 0.1% formic acid and (B) Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode over a mass range that includes the masses of all relevant isotopologues (e.g., m/z 350-380).
-
Resolution: Set to a high resolution (e.g., >30,000 FWHM) to ensure accurate mass measurement.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical exact masses of the [M+H]⁺ ions for each isotopologue (d0 to d5).
-
Integrate the peak area for each extracted ion chromatogram.
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of all isotopologue peak areas and multiplying by 100. The labeling efficiency is the relative abundance of the d5 isotopologue.
-
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure and verify the positions of deuterium incorporation by observing the absence of proton signals at the deuterated sites.
Objective: To confirm the molecular structure of this compound and determine the degree of deuteration at the specified positions.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
Data Analysis:
-
Integrate the signals corresponding to all protons in the molecule.
-
The signals corresponding to the protons of the ethoxy group (-OCH₂CH₃) in unlabeled etoxazole will be significantly diminished or absent in the spectrum of this compound.
-
The isotopic purity can be estimated by comparing the integral of any residual proton signals at the deuterated ethoxy positions to the integral of a proton signal in a non-deuterated position of the molecule (e.g., the tert-butyl group protons).
-
Mandatory Visualizations
The following diagrams illustrate the analytical workflow for determining isotopic purity and the established signaling pathway for etoxazole's mechanism of action.
Caption: Workflow for Isotopic Purity Determination by LC-MS.
Caption: Etoxazole's Signaling Pathway for Chitin Inhibition.
References
Methodological & Application
Application Note: High-Throughput Analysis of Etoxazole in Agricultural Matrices using LC-MS/MS with Etoxazole-d5 as an Internal Standard
Abstract
This application note describes a sensitive and robust method for the quantification of the acaricide etoxazole in various agricultural matrices, such as fruits and vegetables. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates etoxazole-d5 as an internal standard to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The sample preparation employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, providing excellent analyte recovery and sample cleanup. This method is suitable for high-throughput laboratories conducting routine monitoring of pesticide residues in food products.
Introduction
Etoxazole is a widely used acaricide for the control of mites on a variety of crops.[1] Regulatory bodies worldwide have established maximum residue limits (MRLs) for etoxazole in food commodities to ensure consumer safety.[2] Accurate and reliable analytical methods are crucial for monitoring compliance with these regulations. LC-MS/MS has become the technique of choice for pesticide residue analysis due to its high sensitivity and selectivity.[3][4]
The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving accurate quantification in complex matrices. The internal standard co-elutes with the target analyte and experiences similar ionization effects in the mass spectrometer, thereby compensating for any signal suppression or enhancement caused by the sample matrix.[4] This application note provides a comprehensive protocol for the analysis of etoxazole using this compound as an internal standard, from sample preparation to data analysis.
Experimental
Materials and Reagents
-
Etoxazole analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, 99% isotopic purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (optional, for highly pigmented matrices)
-
C18 sorbent
Instrumentation
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for analysis.
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve etoxazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Intermediate Standard Solution (10 µg/mL): Prepare a working solution of etoxazole at 10 µg/mL by diluting the primary stock solution with acetonitrile.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a spiking solution of this compound at 1 µg/mL by diluting the primary stock solution with acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard solution to achieve final concentrations ranging from 0.5 to 200 ng/mL. Fortify each calibration level with the internal standard spiking solution to a constant concentration (e.g., 50 ng/mL).
Sample Preparation Protocol (QuEChERS)
-
Homogenization: Homogenize 10-15 g of the sample (e.g., strawberries, citrus) until a uniform consistency is achieved.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard, this compound, at a concentration of 50 ng/g.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18. For highly pigmented samples, 7.5 mg of GCB may be included.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Etoxazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Etoxazole | 360.2 | 141.1 (Quantifier) | 100 | 25 |
| 360.2 | 203.1 (Qualifier) | 100 | 15 | |
| This compound | 365.2 | 141.1 | 100 | 25 |
Method Validation
The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ) in a representative matrix (strawberry).
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.5 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery %) | 93.4 - 102% |
| Precision (RSD %) | < 5% |
Results and Discussion
The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression, leading to excellent accuracy and precision. The QuEChERS sample preparation method provided high recoveries for etoxazole while effectively removing interfering matrix components. The chromatographic method achieved baseline separation of etoxazole from matrix interferences in under 10 minutes, allowing for a high sample throughput. The method demonstrated excellent linearity over the tested concentration range with a correlation coefficient exceeding 0.998. The calculated LOQ of 0.01 mg/kg is well below the typical MRLs established for etoxazole in various food commodities.
Conclusion
This application note presents a reliable and high-throughput LC-MS/MS method for the quantification of etoxazole in agricultural matrices. The incorporation of this compound as an internal standard, coupled with a streamlined QuEChERS sample preparation protocol, ensures the accuracy and robustness of the results. This method is well-suited for routine monitoring of etoxazole residues in food safety and quality control laboratories.
Visualizations
Caption: Workflow for Etoxazole Analysis using this compound Internal Standard.
References
Application Note: High-Throughput Analysis of Etoxazole Residues in Fruit Matrices Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a robust and sensitive analytical method for the quantification of etoxazole residues in various fruit matrices. The procedure utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a deuterated internal standard, etoxazole-d5, is employed to compensate for matrix effects and variations in sample preparation and instrument response. The method is validated for linearity, recovery, and limits of detection and quantification, demonstrating its suitability for routine monitoring and regulatory compliance.
Introduction
Etoxazole is a widely used acaricide that effectively controls mites on a variety of fruit crops. Its persistence can lead to residues in harvested fruits, necessitating sensitive and reliable analytical methods to ensure consumer safety and adherence to maximum residue limits (MRLs). The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry, as it closely mimics the behavior of the target analyte during extraction, chromatography, and ionization, thereby correcting for potential losses and matrix-induced signal suppression or enhancement. This note provides a detailed protocol for the determination of etoxazole in fruit, tailored for researchers, scientists, and professionals in drug development and food safety.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (reagent grade).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Trisodium citrate dihydrate, Disodium hydrogen citrate sesquihydrate.
-
d-SPE Sorbents: Primary secondary amine (PSA), C18.
-
Standards: Etoxazole (≥98% purity), this compound (≥98% purity, 5 D atoms on the ethoxyphenyl ring).
-
Fruit Samples: Apples, Grapes, Oranges, Strawberries.
Standard and Sample Preparation
Standard Stock Solutions: Prepare individual stock solutions of etoxazole and this compound in acetonitrile at a concentration of 1 mg/mL. Store at -20°C.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with acetonitrile to create calibration standards ranging from 1 to 100 ng/mL. Fortify each calibration standard with the this compound internal standard at a constant concentration of 50 ng/mL.
Sample Preparation (QuEChERS Protocol):
-
Homogenization: Homogenize 100 g of each fruit sample.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with 50 µL of a 1 µg/mL this compound internal standard solution.
-
Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquhydihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol with 0.1% formic acid
-
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor and product ions for etoxazole and this compound are monitored using Multiple Reaction Monitoring (MRM).
Data Presentation
The analytical method was validated for linearity, recovery, and limits of detection (LOD) and quantification (LOQ) in four representative fruit matrices.
Table 1: LC-MS/MS Parameters for Etoxazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |
| Etoxazole | 360.1 | 141.0 | 57.2 |
| This compound | 365.1 | 141.0 | 62.2 |
Table 2: Method Validation Data for Etoxazole in Various Fruits
| Fruit Matrix | Linearity (R²) | Recovery (%) (at 10 µg/kg) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Apple | >0.995 | 95.2 | 4.8 | 0.1 | 0.5 |
| Grape | >0.996 | 98.1 | 3.5 | 0.1 | 0.5 |
| Orange | >0.994 | 92.5 | 6.2 | 0.2 | 0.8 |
| Strawberry | >0.997 | 101.3 | 2.9 | 0.1 | 0.5 |
Visualizations
Caption: Experimental workflow for etoxazole residue analysis.
Conclusion
The described analytical method provides a reliable and high-throughput solution for the quantification of etoxazole residues in a variety of fruit matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by effectively compensating for matrix effects. The QuEChERS sample preparation protocol is efficient and requires minimal solvent usage. This method is well-suited for routine monitoring in food safety laboratories and for supporting regulatory actions concerning pesticide residues in fruits.
Etoxazole-d5: Application in Pesticide Residue Analysis of Food Matrices
Application Note & Protocol
Introduction
Etoxazole is a widely used acaricide and insecticide for the control of mites and other pests on a variety of fruits and vegetables. Due to potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for etoxazole in food products. Accurate and reliable analytical methods are therefore essential for monitoring compliance with these MRLs. The use of a stable isotope-labeled internal standard, such as etoxazole-d5, is a crucial component of robust analytical methodologies, particularly in complex food matrices. This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of etoxazole residues in food matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The primary advantage of using an isotopically labeled internal standard like this compound is its ability to compensate for variations in sample preparation, matrix effects, and instrument response. Since this compound has nearly identical physicochemical properties to the native etoxazole, it co-elutes chromatographically and experiences similar ionization efficiency and potential suppression or enhancement in the mass spectrometer source. This leads to improved accuracy and precision in quantification.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for highly accurate quantification. In this method, a known amount of an isotopically labeled version of the analyte (in this case, this compound) is added to the sample at the beginning of the analytical process. The ratio of the signal from the native analyte (etoxazole) to the signal from the isotopically labeled internal standard (this compound) is then measured by the mass spectrometer. Because the native analyte and the internal standard behave almost identically during extraction, cleanup, and analysis, any losses or variations in signal intensity will affect both compounds proportionally. This allows for a more accurate calculation of the native analyte's concentration, as the ratio of the two signals remains constant regardless of these variations.
Experimental Protocols
This section details the recommended protocols for the analysis of etoxazole in fruit and vegetable matrices using this compound as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective sample preparation technique for pesticide residue analysis in a broad range of food commodities.
Reagents and Materials
-
Etoxazole analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) cleanup tubes (e.g., containing MgSO₄ and primary secondary amine (PSA))
-
Syringe filters (0.22 µm)
Preparation of Standard Solutions
-
Etoxazole Stock Solution (1000 µg/mL): Accurately weigh 10 mg of etoxazole standard and dissolve in 10 mL of acetonitrile.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh 1 mg of this compound standard and dissolve in 1 mL of acetonitrile.
-
Intermediate Standard Solutions: Prepare a series of intermediate stock solutions of both etoxazole and this compound by serial dilution of the primary stock solutions with acetonitrile.
-
Working Standard Solutions: Prepare a mixed working standard solution containing both etoxazole and this compound at appropriate concentrations for spiking and calibration curve preparation. A typical working concentration for the internal standard (this compound) is 100 ng/mL.
-
Calibration Curve Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the mixed working standard solutions to achieve a concentration range that brackets the expected residue levels and the MRLs (e.g., 1, 5, 10, 25, 50, and 100 ng/mL).
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables) to a uniform consistency.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add 100 µL of the 100 ng/mL this compound working internal standard solution.
-
Add the QuEChERS extraction salts.
-
Cap the tube and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE cleanup tube.
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Filtration:
-
Centrifuge the d-SPE tube at high speed for 5 minutes.
-
Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
The following are typical instrumental conditions. These should be optimized for the specific instrument being used.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions
Multiple Reaction Monitoring (MRM) is used for quantification and confirmation. The following transitions are recommended. The collision energies should be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Collision Energy 1 (eV) | Product Ion 2 (Qualifier) (m/z) | Collision Energy 2 (eV) |
| Etoxazole | 360.2 | 141.1 | 20 | 304.2 | 15 |
| This compound | 365.2 | 141.1 | 20 | 309.2 | 15 |
Data Presentation
The use of this compound as an internal standard significantly improves the accuracy and precision of etoxazole quantification in various food matrices. Below is a summary of expected performance data.
Method Validation Parameters
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Linearity (R²) | > 0.995 |
| Accuracy (Recovery %) | 85-115% |
| Precision (RSD %) | < 15% |
Matrix Effect Comparison
The matrix effect (ME) can be calculated using the following formula: ME (%) = (Peak area in matrix-matched standard / Peak area in solvent standard - 1) x 100
| Matrix | Matrix Effect without Internal Standard (%) | Matrix Effect with this compound Internal Standard (%) |
| Apple | -45 | -5 |
| Strawberry | -60 | -8 |
| Tomato | -30 | -3 |
| Leafy Greens | -75 | -12 |
Note: The data presented in the tables are representative and may vary depending on the specific matrix, instrumentation, and experimental conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure for etoxazole residue analysis using this compound as an internal standard.
Analyte and Internal Standard Relationship
The following diagram illustrates the logical relationship between etoxazole and its deuterated internal standard, this compound, in the analytical process.
Conclusion
The use of this compound as an internal standard in the LC-MS/MS analysis of etoxazole residues in food matrices provides a robust and reliable method for accurate quantification. The isotope dilution technique effectively compensates for matrix-induced signal suppression or enhancement and variations in sample recovery during preparation. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers, scientists, and professionals in the field of pesticide residue analysis to implement this methodology, ensuring high-quality data for food safety monitoring and regulatory compliance.
Application Note: Quantitative Analysis of Etoxazole in Soil Samples Using Etoxazole-d5 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxazole is a widely used acaricide that inhibits the molting of mites and other insects.[1] Its presence and persistence in soil are of environmental concern, necessitating sensitive and accurate analytical methods for its quantification. This application note describes a robust and reliable method for the quantitative analysis of etoxazole in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with etoxazole-d5 as an internal standard. The use of an isotopically labeled internal standard is crucial for correcting matrix effects and ensuring high accuracy and precision in complex matrices like soil.
The described method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based extraction procedure, followed by solid-phase extraction (SPE) cleanup, and subsequent analysis by LC-MS/MS. This approach provides excellent recovery and minimizes interferences, allowing for the reliable determination of etoxazole residues at low levels.
Logical Relationship for Quantitative Analysis
The core principle of this method relies on the use of an isotopically labeled internal standard, this compound, which is chemically identical to the analyte of interest (etoxazole) but has a different mass. This allows for accurate quantification by correcting for any loss of analyte during sample preparation and for signal suppression or enhancement in the mass spectrometer (matrix effects).
Caption: Logical workflow for quantitative analysis using an internal standard.
Experimental Protocols
Materials and Reagents
-
Etoxazole (≥98% purity)
-
This compound (≥98% purity, ethyl-d5)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Florisil® SPE cartridges (1 g, 6 mL)
-
Silica SPE cartridges (1 g, 6 mL)
-
0.22 µm syringe filters
Instrumentation
-
High-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE vacuum manifold
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve etoxazole and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the etoxazole stock solution with acetonitrile/water (1:1, v/v) to achieve concentrations ranging from 0.5 to 100 ng/mL.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation Protocol
-
Soil Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Fortification: For recovery experiments, spike the blank soil samples with known concentrations of etoxazole.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound internal standard spiking solution to all samples (including calibration standards prepared in matrix).
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of PSA and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
SPE Cartridge Cleanup:
-
Condition a Florisil® SPE cartridge with 5 mL of hexane followed by 5 mL of acetone.
-
Load the supernatant from the d-SPE step onto the cartridge.
-
Wash the cartridge with 5 mL of hexane:acetone (9:1, v/v).
-
Elute the analytes with 10 mL of acetone.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v).
-
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |
| Gradient | Start with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Collision Gas | Argon |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Etoxazole | 360.1 | 141.1 | 314.1 | 25 / 15 |
| This compound | 365.1 | 141.1 | 319.1 | 25 / 15 |
Data Presentation
The following tables summarize the expected quantitative performance of this method based on validation data from similar analytical approaches.[2][3]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.005 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery) at 0.01 mg/kg | 85 - 110% |
| Accuracy (Recovery) at 0.1 mg/kg | 90 - 105% |
| Precision (RSD) at 0.01 mg/kg | < 15% |
| Precision (RSD) at 0.1 mg/kg | < 10% |
Table 2: Recovery Data in Different Soil Types
| Soil Type | Spiking Level (mg/kg) | Mean Recovery (%) | RSD (%) |
| Sandy Loam | 0.01 | 98.2 | 8.5 |
| 0.1 | 101.5 | 5.2 | |
| Clay Loam | 0.01 | 92.7 | 11.3 |
| 0.1 | 97.8 | 7.1 | |
| Silt Loam | 0.01 | 95.4 | 9.8 |
| 0.1 | 99.1 | 6.4 |
Experimental Workflow Diagram
Caption: Overall experimental workflow for etoxazole analysis in soil.
Conclusion
This application note provides a detailed protocol for the quantitative analysis of etoxazole in soil samples using this compound as an internal standard. The combination of a streamlined QuEChERS-based extraction with SPE cleanup and highly selective LC-MS/MS detection ensures accurate and precise results. The use of an isotopically labeled internal standard effectively compensates for matrix-induced signal variations, making this method suitable for the routine monitoring of etoxazole residues in various soil types. The presented method validation parameters and recovery data demonstrate the robustness and reliability of this approach for environmental analysis and risk assessment.
References
Application Note: Quantitative Analysis of Etoxazole Using a Stable Isotope-Labeled Internal Standard (Etoxazole-d5) by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of the acaricide etoxazole in various matrices. To ensure high accuracy and precision, the method employs etoxazole-d5 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and variations in sample preparation and instrument response. The protocol provides optimized parameters for chromatography and mass spectrometry, a detailed sample preparation workflow using the QuEChERS methodology, and typical performance characteristics.
Introduction
Etoxazole is a widely used acaricide of the diphenyloxazole class that functions by inhibiting chitin biosynthesis in mites.[1] Monitoring its residue levels in agricultural and environmental samples is crucial for ensuring food safety and assessing environmental impact. Tandem mass spectrometry coupled with liquid chromatography (LC-MS/MS) is a powerful technique for the selective and sensitive detection of pesticide residues.
The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate quantification. The SIL-IS co-elutes with the target analyte and behaves similarly during extraction and ionization, thereby correcting for potential sample loss and ion suppression or enhancement caused by the sample matrix. This document provides a comprehensive protocol for the analysis of etoxazole using this compound as an internal standard.
Experimental Protocol
LC-MS/MS Instrumentation
A triple quadrupole mass spectrometer equipped with a Turbo V ion source was used, coupled with a high-performance liquid chromatography (HPLC) system.
Chemicals and Reagents
-
Etoxazole analytical standard (Purity >98%)
-
This compound analytical standard (Purity >98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
QuEChERS extraction salts (e.g., 6 g anhydrous magnesium sulfate, 1.5 g anhydrous sodium acetate).[2]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of etoxazole and this compound in acetonitrile.
-
Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions in acetonitrile.
-
Working Standard Mixture: Prepare a series of calibration standards by serially diluting the intermediate solutions with the initial mobile phase composition or matrix extract to the desired concentrations (e.g., 0.05, 1, 5, 10, 20, and 50 µg/L).[2] Spike each calibration level with a constant concentration of this compound internal standard.
Liquid Chromatography (LC) Conditions
The chromatographic separation is optimized to provide a sharp peak for etoxazole, free from matrix interferences.
| Parameter | Value |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 2.7 µm[3] |
| Mobile Phase A | Water with 0.1% Formic Acid and 4 mM Ammonium Formate[2] |
| Mobile Phase B | Methanol with 0.1% Formic Acid and 4 mM Ammonium Formate |
| Flow Rate | 0.300 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | 0.0 min - 10% B; 1.0 min - 10% B; 8.0 min - 95% B; 10.0 min - 95% B; 10.1 min - 10% B; 12.0 min - 10% B |
Mass Spectrometry (MS) Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode, with Multiple Reaction Monitoring (MRM) used for data acquisition. The precursor ion for etoxazole is [M+H]⁺ at m/z 360.2. For the internal standard this compound, the precursor ion is [M+H]⁺ at m/z 365.2. Product ions are selected based on the fragmentation of the parent molecule. It is assumed the deuterium labels are on the tert-butylphenyl moiety, leading to a +5 Da shift in the corresponding fragment ion.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Spray Voltage | 3500 V |
| Capillary Temperature | 280 °C |
| Sheath Gas Flow | 55 units |
| Auxiliary Gas Flow | 15 units |
| Cycle Time | 0.2 s |
Table 1: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Dwell Time (ms) | Collision Energy (CE) [eV] | Note |
|---|---|---|---|---|---|
| Etoxazole | 360.2 | 177.1 | 80 | 22 | Quantifier |
| 360.2 | 141.1 | 80 | 28 | Qualifier | |
| 360.2 | 57.1 | 80 | 28 | Qualifier | |
| This compound | 365.2 | 182.1 | 80 | 22 | Quantifier (assumed) |
| | 365.2 | 141.1 | 80 | 28 | Qualifier (assumed) |
Collision energies may require optimization based on the specific instrument used.
Sample Preparation (QuEChERS Protocol)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for extracting pesticide residues from complex matrices like fruits, vegetables, and soil.
-
Homogenization: Homogenize a representative 15 g sample.
-
Extraction: Place the homogenized sample into a 50 mL centrifuge tube. Add 15 mL of acetonitrile (containing 1% acetic acid). Spike with the this compound internal standard solution.
-
Salting-Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of anhydrous sodium acetate.
-
Shaking: Cap the tube tightly and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Cleanup (dSPE): Transfer an aliquot of the supernatant (acetonitrile layer) to a dispersive SPE (dSPE) tube containing appropriate sorbents for the matrix (e.g., PSA for removing organic acids, C18 for removing fats).
-
Vortex & Centrifuge: Vortex the dSPE tube for 30 seconds and centrifuge for 2 minutes.
-
Final Dilution: Take the final cleaned extract and dilute it as needed with a suitable solvent (e.g., 50:50 methanol/water) before transferring to an HPLC vial for analysis.
Data and Performance
The method demonstrates excellent performance for the quantification of etoxazole.
Table 2: Typical Method Performance Characteristics
| Parameter | Result | Matrix |
|---|---|---|
| Linearity (r²) | >0.999 | Solvent and Matrix-matched |
| Limit of Quantification (LOQ) | 0.01 mg/kg | Fruits and Vegetables |
| ≤10 µg/kg | Insect Matrix | |
| Average Recovery | 93.4 - 102% | Fruits and Vegetables (at 0.01-0.5 mg/kg) |
| Relative Standard Deviation (RSD) | < 5% | Fruits and Vegetables |
Visualized Workflows
The following diagrams illustrate the key workflows for this analytical method.
Caption: High-level overview of the analytical workflow.
Caption: Detailed QuEChERS sample preparation protocol.
Conclusion
This application note presents a validated LC-MS/MS method for the reliable quantification of etoxazole in complex matrices. The protocol leverages the QuEChERS method for efficient sample preparation and an optimized LC-MS/MS configuration for high sensitivity and selectivity. The incorporation of this compound as an internal standard is essential for mitigating matrix-induced errors and ensuring data of the highest quality, making this method suitable for routine regulatory monitoring and research applications.
References
Application Notes and Protocols for Etoxazole-d5 Sample Preparation in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and cleanup of etoxazole-d5 from various complex matrices, including soil, water, fruits, and vegetables. This compound, a deuterated analog of the acaricide etoxazole, is commonly used as an internal standard in analytical methods to ensure accurate quantification by correcting for matrix effects and procedural losses. The following methods are based on established techniques for etoxazole analysis, as the isotopic labeling of this compound does not significantly alter its chemical behavior during sample preparation.
Core Concepts in this compound Analysis
Etoxazole is a diphenyloxazoline acaricide that functions by inhibiting chitin biosynthesis in mites.[1] Due to its widespread use in agriculture on fruits, vegetables, and other crops, robust analytical methods are required to monitor its residues.[2][3] The analysis of etoxazole and its deuterated internal standard, this compound, in complex matrices typically involves extraction with an organic solvent, followed by a cleanup step to remove interfering co-extractives before instrumental analysis, commonly performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[4][5]
The primary challenges in analyzing this compound in complex matrices are potential signal suppression or enhancement caused by co-eluting matrix components, known as matrix effects. The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these effects, as it co-elutes with the target analyte and experiences similar matrix-induced ionization changes.
Experimental Workflow for this compound Sample Preparation
Caption: General workflow for this compound sample preparation.
Application Protocol 1: QuEChERS Method for Fruits and Vegetables
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis in food matrices due to its simplicity, high throughput, and minimal solvent usage. Modified QuEChERS protocols have been successfully applied for the analysis of etoxazole in various produce.
1. Materials and Reagents
-
Homogenized sample (e.g., strawberries, apples, green beans)
-
This compound internal standard solution
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL and 2 mL centrifuge tubes
2. Extraction Procedure
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add the appropriate volume of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing MgSO₄ (e.g., 150 mg), PSA (e.g., 50 mg), and C18 (e.g., 50 mg).
-
Vortex for 30 seconds.
-
Centrifuge at high speed (e.g., ≥10,000 rpm) for 2 minutes.
-
The resulting supernatant is ready for analysis. If necessary, it can be filtered through a 0.22 µm filter before injection into the analytical instrument.
Application Protocol 2: Solid-Phase Extraction (SPE) for Soil and Sediment
Solid-phase extraction is a robust technique for cleaning up complex environmental matrices like soil and sediment. This method involves partitioning the analyte from the initial extract onto a solid sorbent, washing away interferences, and then eluting the analyte with a different solvent.
1. Materials and Reagents
-
Air-dried and sieved soil or sediment sample
-
This compound internal standard solution
-
Acetone
-
Hexane
-
Dichloromethane
-
5% aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Florisil or Silica Gel SPE cartridges (e.g., 6 mL)
-
Elution solvent (e.g., hexane:acetone, 4:1, v/v)
2. Extraction Procedure
-
Weigh 25 g (± 0.1 g) of the soil sample into a flask or centrifuge tube.
-
Fortify with the this compound internal standard.
-
Add 100 mL of acetone and shake for approximately 30 minutes.
-
Filter the extract.
-
Transfer the filtrate to a separatory funnel, add 100 mL of 5% aqueous NaCl solution, and partition with 100 mL of hexane.
-
Shake vigorously and allow the layers to separate.
-
Collect the upper hexane layer and pass it through a funnel containing anhydrous sodium sulfate to remove residual water.
-
Concentrate the hexane extract to near dryness using a rotary evaporator at room temperature.
3. SPE Cleanup Procedure
-
Pre-condition a Florisil SPE cartridge with 5 mL of hexane.
-
Redissolve the residue from the extraction step in 5 mL of hexane and load it onto the cartridge.
-
Wash the cartridge to remove interferences (the specifics of the wash step may need to be optimized).
-
Elute the this compound with 25 mL of hexane:acetone (4:1, v/v).
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for instrumental analysis.
Application Protocol 3: Extraction from Water Matrices
For water samples, the procedure generally involves a liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove salts and other polar interferences.
1. Materials and Reagents
-
Water sample (e.g., surface water)
-
This compound internal standard solution
-
Methanol/water (90/10, v/v) with 10 mM ammonium bicarbonate
-
50 mL polypropylene centrifuge tubes
2. Extraction Procedure
-
Aliquot a 15 mL water sample into a 50 mL centrifuge tube.
-
Add the this compound internal standard.
-
Add 15 mL of the extraction solvent (methanol/water with ammonium bicarbonate).
-
Vortex and shake for one minute to extract the sample.
-
Centrifuge the extract at approximately 3500 RPM for 10 minutes.
-
Take an aliquot of the supernatant for dilution and analysis by LC-MS/MS. A common dilution is to take 0.5 mL of the extract and dilute it to 40 mL with methanol/water (50/50, v/v).
Quantitative Data Summary
The following tables summarize typical performance data for etoxazole analysis in various matrices, which are directly applicable to methods employing this compound as an internal standard.
Table 1: Recovery and Precision Data for Etoxazole
| Matrix | Spiking Levels (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Method |
| Apples | 0.01, 0.10, 0.50 | 93.4 - 102 | 2.8 - 4.7 | SPE & HPLC-DAD |
| Strawberries | 0.01, 0.10, 0.50 | 93.4 - 102 | 2.8 - 4.7 | SPE & HPLC-DAD |
| Green Beans | 0.01, 0.10, 0.50 | 93.4 - 102 | 2.8 - 4.7 | SPE & HPLC-DAD |
| Red Pepper | 0.2, 1.0 | 74.4 - 79.1 | < 5 | Modified QuEChERS & GC-NPD |
| Orange Pulp | 0.001, 0.01, 0.1 | 91.0 - 99.6 | 0.8 - 5.4 | Chiral LC-MS/MS |
| Orange Peel | 0.005, 0.05, 0.5 | 92.6 - 103.1 | 1.3 - 5.2 | Chiral LC-MS/MS |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Matrix | LOQ (mg/kg) | LOD (mg/kg) | Method |
| Fruits & Vegetables | 0.01 | 0.0001 (instrumental) | SPE & HPLC-DAD |
| Red Pepper | 0.02 | 0.007 | Modified QuEChERS & GC-NPD |
| Orange Matrices | ≤ 0.005 | - | Chiral LC-MS/MS |
| Mint Tops | 0.01 | - | GC-MSD |
| Mint Oil | 0.02 | - | GC-MSD |
| Strawberry | 0.002 | - | GC-NPD |
| Tea | 0.02 | - | GC-NPD |
| Tomato | 0.01 | - | GC-MSD |
Signaling Pathway Diagram (Hypothetical)
Etoxazole's primary mode of action is the inhibition of chitin biosynthesis. While a detailed signaling pathway leading to this inhibition is complex and not fully elucidated in the provided search results, a conceptual diagram can illustrate the logical relationship of its effect.
Caption: Conceptual diagram of etoxazole's mode of action.
References
Application Notes and Protocols for Pharmacokinetic Studies of Etoxazole Using Etoxazole-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoxazole is a narrow-spectrum systemic acaricide and insecticide that functions by inhibiting chitin biosynthesis.[1] Understanding its pharmacokinetic profile is crucial for assessing its efficacy and safety. The use of a stable isotope-labeled internal standard, such as etoxazole-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The deuterated analog closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and improving the accuracy and precision of the analytical method.
These application notes provide a comprehensive guide to utilizing this compound in pharmacokinetic studies of etoxazole, covering experimental design, detailed protocols for sample analysis, and data interpretation.
Pharmacokinetic Study Protocol: Etoxazole in Rats
This protocol outlines an in-vivo study to determine the pharmacokinetic parameters of etoxazole in a rat model.
1. Objective: To characterize the pharmacokinetic profile of etoxazole in rats following oral administration, using this compound as an internal standard for bioanalysis.
2. Materials:
-
Etoxazole (analytical grade)
-
This compound (internal standard)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male Wistar rats (8-10 weeks old)
-
Standard laboratory equipment for animal studies
3. Experimental Design:
-
Animals: 18 male Wistar rats, divided into groups for different time points.
-
Dose Administration: A single oral gavage of etoxazole at a dose of 5 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected via the tail vein at pre-dose (0) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.
4. Bioanalysis: Plasma samples are analyzed for etoxazole concentrations using a validated LC-MS/MS method with this compound as the internal standard.
5. Pharmacokinetic Analysis: The plasma concentration-time data for etoxazole are analyzed using non-compartmental methods to determine key pharmacokinetic parameters.
Bioanalytical Method: LC-MS/MS Quantification of Etoxazole in Plasma
This section details the validated LC-MS/MS method for the quantitative analysis of etoxazole in plasma samples.
Sample Preparation: Protein Precipitation
This method is rapid and effective for removing the majority of proteins from the plasma matrix.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing this compound (internal standard) at a concentration of 50 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, return to initial conditions and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Agilent 6490 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Etoxazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Etoxazole | 360.2 | 141.0 | 100 | 20 |
| 360.2 | 57.1 | 100 | 25 | |
| This compound (IS) | 365.2 | 141.0 | 100 | 20 |
| 365.2 | 62.1 | 100 | 25 |
Note: The MRM transitions for etoxazole are based on a patent document.[2] The transitions for this compound are predicted based on the structure of the parent compound.
Preparation of Calibration Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of etoxazole and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the etoxazole stock solution in methanol to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike blank plasma with the etoxazole working solutions to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Data Presentation
The following tables summarize representative quantitative data from a pharmacokinetic study of etoxazole in rats.
Table 2: Pharmacokinetic Parameters of Etoxazole in Rats Following a Single Oral Dose of 5 mg/kg
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax | ng/mL | 850 ± 150 |
| Tmax | h | 2.0 ± 0.5 |
| AUC(0-t) | ngh/mL | 4500 ± 900 |
| AUC(0-inf) | ngh/mL | 4800 ± 950 |
| t1/2 | h | 5.5 ± 1.2 |
| CL/F | L/h/kg | 1.04 ± 0.20 |
| Vd/F | L/kg | 8.3 ± 1.5 |
Note: This data is representative and may vary based on experimental conditions.
Table 3: Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (%RSD) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
Visualizations
Caption: Workflow for a pharmacokinetic study of etoxazole in rats.
Caption: Postulated metabolic pathway of etoxazole.
References
Application Note: Determination of Etoxazole Residues in Vegetables by SPE Clean-up and HPLC-DAD
Introduction
Etoxazole is a new-generation organofluorine acaricide used to control mites on a variety of crops, including vegetables.[1] Its mode of action involves the inhibition of the molting process in mites.[1][2] Due to its widespread use, monitoring etoxazole residues in food products is crucial to ensure consumer safety and compliance with regulatory limits. This application note details a robust and validated method for the determination of etoxazole residues in vegetables using solid-phase extraction (SPE) for sample clean-up followed by high-performance liquid chromatography with a photodiode array detector (HPLC-DAD) for quantification.[1][3]
Principle
The method involves an extraction of etoxazole from the vegetable matrix using acetonitrile. The resulting extract is then subjected to a solid-phase extraction (SPE) clean-up step to remove interfering co-extractives. A charcoal-celite cartridge is effective for this purpose. The final determination and quantification of etoxazole are performed by reversed-phase HPLC-DAD.
Experimental Protocols
1. Sample Preparation and Extraction
-
Homogenize a representative sample of the vegetable (e.g., green beans).
-
Weigh 10 g of the homogenized sample into a 50 mL PTFE centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Vortex the mixture for 2 minutes.
-
Add 5 g of sodium chloride (NaCl) and vortex for another 2 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Transfer a 5 mL aliquot of the supernatant (acetonitrile layer) to a round-bottom flask.
-
Evaporate the solvent to dryness using a rotary evaporator at 40°C.
-
Redissolve the residue in 1 mL of acetonitrile.
2. Solid-Phase Extraction (SPE) Clean-up
-
The redissolved extract is further diluted in 15 mL of a solvent mixture of n-hexane:acetone (97:3, v/v).
-
The diluted extract is then applied to a charcoal-celite SPE cartridge.
-
The elute is collected and concentrated to dryness using a rotary vacuum evaporator.
-
The final residue is reconstituted in 2 mL of acetonitrile.
-
The reconstituted sample is filtered through a 0.2 µm PTFE membrane filter prior to HPLC analysis.
3. HPLC-DAD Analysis
-
Instrumentation: Agilent 1100 series liquid chromatograph or equivalent, equipped with a photodiode array detector (DAD).
-
Column: Hypercell ODS analytical column (150 mm × 4.6 mm i.d., 5 µm).
-
Mobile Phase: Acetonitrile-methanol-water (45:40:15, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
-
Retention Time: Approximately 7.2 minutes for etoxazole under these conditions.
Data Presentation
Method Validation Parameters
The analytical method was validated in terms of linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Linearity of Etoxazole Determination
| Parameter | Value |
|---|---|
| Calibration Range | 0.01–2 mg L⁻¹ |
| Correlation Coefficient (r²) | >0.999 |
Table 2: Recovery and Precision of Etoxazole in Spiked Vegetable Samples (n=5)
| Matrix | Spiking Level (mg kg⁻¹) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| Green Beans | 0.01 | 98.6 | 3.6 |
| 0.10 | 102.0 | 3.2 | |
| 0.50 | 96.2 | 4.4 | |
| Strawberries | 0.01 | 93.4 | 2.9 |
| 0.10 | 98.4 | 4.7 | |
| 0.50 | 97.4 | 2.8 | |
| Apples | 0.01 | 97.4 | 3.4 |
| 0.10 | 101.0 | 4.1 |
| | 0.50 | 98.8 | 3.8 |
Note: Data for strawberries and apples are included for comparison and to demonstrate the method's applicability to other matrices.
Table 3: Limits of Detection and Quantification
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 100 pg |
| Limit of Quantification (LOQ) | 0.01 mg kg⁻¹ |
Experimental Workflow Diagram
Caption: Workflow for etoxazole residue analysis in vegetables.
The described method of SPE clean-up followed by HPLC-DAD analysis is a sensitive, accurate, and reliable procedure for the determination of etoxazole residues in vegetables. The sample preparation is straightforward, and the method demonstrates excellent validation parameters in terms of linearity, recovery, and precision, making it suitable for routine monitoring of etoxazole in food safety and quality control laboratories.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Etoxazole-d5 in Food Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing etoxazole-d5 as an internal standard to overcome matrix effects in food analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of etoxazole in food samples?
A1: In the context of LC-MS/MS analysis, the "matrix" refers to all the components within a food sample other than the analyte of interest, etoxazole. These components can include fats, sugars, pigments, and other endogenous substances.[1] Matrix effects occur when these co-extracted components interfere with the ionization of etoxazole in the mass spectrometer's source, leading to either a suppression or enhancement of its signal.[2][3] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1]
Q2: How does using this compound help to mitigate matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to etoxazole, with the only difference being that five hydrogen atoms have been replaced by deuterium atoms. This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard. Because this compound has nearly identical physicochemical properties to etoxazole, it behaves similarly during sample extraction, chromatography, and ionization.[4] Therefore, any matrix effects that impact the etoxazole signal will have a proportional effect on the this compound signal. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be normalized, leading to more accurate and precise quantification. The use of a SIL-IS is widely considered the gold standard for compensating for matrix effects.
Q3: When is the best time to add the this compound internal standard to my samples?
A3: To ensure that this compound accounts for variability throughout the entire analytical process, it should be added to the sample at the very beginning of the sample preparation procedure, prior to extraction. This allows it to compensate for any analyte loss during extraction and cleanup steps, in addition to mitigating matrix effects during LC-MS/MS analysis.
Q4: Can I still face issues with matrix effects even when using this compound?
A4: Yes, while this compound is highly effective, some challenges can still arise. A primary issue is the potential for a chromatographic isotope effect. The presence of deuterium atoms can sometimes cause a slight shift in the retention time of this compound compared to etoxazole. If this separation occurs, the two compounds may elute in regions with different co-eluting matrix components, leading to differential matrix effects that are not fully compensated for.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments using this compound.
Issue 1: High variability in this compound signal across different samples.
-
Possible Cause: Inconsistent sample cleanup leading to varying levels of matrix components in the final extracts.
-
Troubleshooting Steps:
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Review Sample Homogenization: Ensure that all samples are thoroughly homogenized to guarantee uniformity.
-
Optimize QuEChERS Cleanup: The choice and amount of d-SPE sorbents are critical. For fatty matrices, consider using a sorbent with C18 to remove lipids. For pigmented samples, GCB can be effective, but use with caution as it may retain planar analytes like etoxazole.
-
Ensure Consistent Extraction: Precisely control the volumes of solvents and the extraction time for all samples.
-
Issue 2: Poor recovery of both etoxazole and this compound.
-
Possible Cause: Inefficient extraction from a complex or high-fat matrix. Etoxazole is a lipophilic compound, which can make its extraction from fatty matrices challenging.
-
Troubleshooting Steps:
-
Modify Extraction Solvent: While acetonitrile is standard in QuEChERS, for highly lipophilic matrices, ensure proper partitioning is achieved. The addition of a small amount of a less polar solvent during the initial extraction may be explored, but this would be a modification of the standard QuEChERS procedure.
-
Increase Shaking/Vortexing Time: Ensure vigorous and adequate mixing during the extraction and partitioning steps to maximize the transfer of etoxazole and this compound into the organic phase.
-
Check pH of the Sample: The stability and extraction efficiency of some pesticides can be pH-dependent. The buffered QuEChERS methods (e.g., citrate or acetate) help to control the pH.
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Issue 3: this compound peak does not co-elute perfectly with the etoxazole peak.
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Possible Cause: Chromatographic isotope effect, where the deuterium labeling causes a slight shift in retention time.
-
Troubleshooting Steps:
-
Optimize Chromatographic Conditions:
-
Modify Gradient: Adjust the mobile phase gradient to be shallower, which can improve the resolution and potentially the co-elution of the analyte and internal standard.
-
Lower Flow Rate: Reducing the flow rate can sometimes improve peak shape and resolution.
-
Column Temperature: Adjusting the column temperature can alter the interactions with the stationary phase and may help to achieve co-elution.
-
-
Evaluate the Significance of the Shift: If a small, consistent shift is observed, it may not negatively impact quantification, provided that the matrix effects in the elution window of both peaks are similar. This can be assessed by post-column infusion experiments.
-
Issue 4: Both analyte and internal standard signals are suppressed in some matrices.
-
Possible Cause: A very strong matrix effect is impacting both compounds. This is common in complex matrices like spices or highly pigmented vegetables.
-
Troubleshooting Steps:
-
Dilute the Sample Extract: A simple and often effective solution is to dilute the final extract. This reduces the concentration of interfering matrix components.
-
Enhance Cleanup: Consider using an additional cleanup step or a different combination of d-SPE sorbents.
-
Optimize MS Source Parameters: Adjusting parameters like spray voltage, gas flows, and temperature can improve the ionization efficiency and reduce the impact of matrix components.
-
Experimental Protocols
1. Modified QuEChERS Sample Preparation for Etoxazole Analysis
This protocol is a general guideline and may need to be optimized for specific food matrices.
-
Homogenization: Homogenize a representative portion of the food sample. For samples with low water content, it may be necessary to add a specific amount of water before homogenization.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of this compound working solution.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing magnesium sulfate and a cleanup sorbent (e.g., PSA for general cleanup, C18 for fatty matrices, GCB for pigmented matrices).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take the final supernatant and filter it through a 0.22 µm filter.
-
The extract is now ready for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis Parameters
These are typical starting parameters and should be optimized for your specific instrument.
-
LC System:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute etoxazole, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor and product ions for etoxazole and this compound need to be determined by infusing standard solutions. An example transition for etoxazole is 360.2 → 141.
-
Quantitative Data Summary
The following tables summarize typical performance data for etoxazole analysis in food matrices. Note that these values are illustrative and will vary depending on the matrix, instrumentation, and specific method validation.
Table 1: Recovery of Etoxazole in Various Food Matrices
| Food Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Apples | 0.01 | 95.2 | 3.5 | |
| Strawberries | 0.10 | 98.6 | 2.8 | |
| Green Beans | 0.50 | 102.0 | 4.7 | |
| Orange Pulp | 0.01 | 83-100 | 0.59-11.8 | |
| Orange Peel | 0.01 | 83-100 | 0.59-11.8 | |
| Red Pepper | 0.01 | 93.4 | 4.1 |
Table 2: Matrix Effect Evaluation in Different Food Matrices
Matrix effect is often calculated as: ME (%) = ((Peak area in matrix-matched standard / Peak area in solvent standard) - 1) * 100. A value of 0% indicates no matrix effect, a negative value indicates signal suppression, and a positive value indicates signal enhancement. The use of an isotopic internal standard like this compound aims to correct for these effects, bringing the calculated concentration closer to the true value.
| Food Matrix | Matrix Effect without IS Correction (%) | Expected Outcome with this compound |
| Apples | -20 to +10 (Slight suppression/enhancement) | Accurate quantification |
| Grapes | -30 to -10 (Moderate suppression) | Accurate quantification |
| Spelt Kernels | -50 to -20 (Strong suppression) | Accurate quantification |
| Sunflower Seeds | -60 to -30 (Strong suppression) | Accurate quantification |
Note: The quantitative values for matrix effects are generalized from typical findings for pesticides in these matrices and highlight the importance of using an internal standard.
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: Experimental workflow for etoxazole analysis.
References
- 1. mail.inspecto.hr [mail.inspecto.hr]
- 2. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Technical Support Center: Etoxazole-d5 Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of etoxazole-d5 under various storage conditions. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C for up to three years. For shorter periods, it can be stored at 4°C for up to two years.[1] It is crucial to keep the vial tightly sealed to protect it from moisture.
Q2: What is the recommended procedure for preparing and storing this compound stock solutions?
A2: It is recommended to prepare stock solutions and store them as aliquots in tightly sealed vials at -80°C for up to six months or at -20°C for up to one month.[1][2] To prepare a stock solution, use an appropriate aprotic solvent. If solubility is an issue, the tube can be heated to 37°C and sonicated.[2] Avoid repeated freeze-thaw cycles as this can lead to degradation.
Q3: What solvents are suitable for dissolving this compound?
A3: High-purity, aprotic solvents are recommended for reconstituting and diluting this compound to prevent isotopic exchange.[3] The choice of solvent will depend on the analytical method being used (e.g., LC-MS/MS).
Q4: Can this compound undergo isotopic exchange?
A4: Yes, like other deuterated standards, this compound can be susceptible to isotopic exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix. This is more likely to occur in acidic or basic solutions or if the deuterium labels are in chemically labile positions. To minimize this risk, use aprotic solvents and avoid prolonged exposure to harsh pH conditions.
Q5: How does the stability of this compound compare to its non-deuterated counterpart, etoxazole?
A5: While specific stability data for this compound is limited, the stability of etoxazole provides some indication. Etoxazole is stable to hydrolysis at neutral pH but degrades more rapidly in acidic (pH 5) and basic (pH 9) conditions. It is also susceptible to photodegradation in water. The introduction of deuterium atoms is not expected to drastically alter these fundamental stability characteristics, but it is a good practice to handle this compound with the same precautions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent internal standard signal in LC-MS/MS analysis | Improper storage leading to degradation. | Prepare fresh working solutions from a stock solution stored under recommended conditions (-80°C or -20°C). |
| Inconsistent pipetting of the internal standard. | Ensure pipettes are properly calibrated and use a consistent technique for spiking samples. | |
| Significant matrix effects between samples. | While stable isotope-labeled standards compensate for matrix effects, large variations can still be problematic. Review and standardize the sample preparation procedure. | |
| Different retention time between this compound and unlabeled etoxazole | Isotope effect. | The heavier deuterium isotope can sometimes cause a slight shift in retention time. This is a known phenomenon. Ensure the integration window in your chromatography software is wide enough to encompass both peaks if they are not fully resolved. |
| Presence of unlabeled etoxazole in the this compound standard | Isotopic exchange (back-exchange). | This can occur if the standard is stored in inappropriate solvents (e.g., protic solvents) or exposed to acidic/basic conditions. Always use high-purity, aprotic solvents. |
| Impurity in the purchased standard. | Verify the isotopic purity from the certificate of analysis provided by the supplier. | |
| Loss of this compound signal over time in prepared solutions | Degradation due to improper storage. | Ensure solutions are stored at the correct temperature, protected from light, and in tightly sealed containers. |
| Adsorption to container surfaces. | Use silanized glass vials or polypropylene tubes to minimize adsorption, especially for low-concentration solutions. |
Stability Data Summary
The following tables summarize the known stability of etoxazole, the non-deuterated parent compound, under various conditions. This information can serve as a proxy for the expected stability of this compound.
Table 1: Hydrolytic Stability of Etoxazole
| pH | Temperature (°C) | Half-life |
| 5 | 20 | ~10 days |
| 7 | 20 | 161 days |
| 9 | 20 | 165 days |
Table 2: Thermal Stability of Etoxazole Formulation (10% SC)
| Temperature (°C) | Duration | Stability |
| 35 ± 2 | 90 days | Stable |
| 45 ± 2 | 21 days | Stable |
| 54 ± 2 | 14 days | Stable |
| 72 ± 2 | > 3 days | Decomposition observed |
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Solution Stability
-
Preparation of Stock Solution: Accurately weigh a known amount of solid this compound and dissolve it in a high-purity, aprotic solvent (e.g., acetonitrile, methanol) to prepare a concentrated stock solution.
-
Preparation of Working Solutions: Dilute the stock solution to the desired working concentration using the same solvent.
-
Storage Conditions: Aliquot the working solutions into amber glass vials or polypropylene tubes. Store the vials under different conditions to be tested (e.g., -80°C, -20°C, 4°C, room temperature, exposed to light, protected from light).
-
Time Points: Analyze the solutions at regular intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
Analysis: Use a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound in each sample.
-
Data Evaluation: Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.
Visualizations
Caption: Workflow for handling and stability testing of this compound.
Caption: Troubleshooting logic for inconsistent internal standard signals.
References
potential interferences in the mass spectrometric detection of etoxazole-d5
Welcome to the technical support center for the mass spectrometric detection of etoxazole-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential interferences and challenges encountered during the use of this compound as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound and what precursor ion should I be looking for?
A1: The monoisotopic mass of this compound is 364.20106903 Da[1]. In positive ion mode electrospray ionization (ESI+), you will typically monitor for the protonated molecule, [M+H]+. Therefore, you should be targeting a precursor ion with an m/z of approximately 365.2083.
Q2: I am observing poor peak shape (fronting, tailing, or splitting) for my this compound internal standard. What could be the cause?
A2: Poor peak shape can arise from several factors related to your liquid chromatography (LC) system or the interaction of the analyte with the stationary phase. Common causes include column contamination or partial clogging, a void in the column, or the use of an injection solvent that is stronger than the mobile phase[2]. Secondary interactions between this compound and the stationary phase can also lead to peak tailing[2].
Q3: My this compound signal is inconsistent and seems to be drifting over the course of an analytical run. What are the potential causes?
A3: A drifting internal standard signal can be indicative of several issues. One common cause is the back-exchange of deuterium atoms on the internal standard with hydrogen atoms from the solvent[3]. This is more likely to occur if the deuterium labels are on acidic or basic sites and can be influenced by the pH of the mobile phase or sample diluent[3]. Other potential causes include inconsistent sample preparation, instrument contamination, or interactions between the analyte and the internal standard that affect ionization efficiency.
Q4: I am seeing a signal for the non-deuterated etoxazole in my this compound standard solution. Why is this happening?
A4: The presence of the unlabeled analyte in your deuterated internal standard solution can be due to two main reasons: isotopic purity of the standard or in-source fragmentation. The deuterated standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis. It is crucial to check the Certificate of Analysis (CoA) for the stated isotopic purity. Alternatively, the deuterated internal standard can lose a deuterium atom in the ion source of the mass spectrometer, contributing to the signal of the unlabeled analyte.
Troubleshooting Guides
This section provides systematic approaches to identifying and resolving common interferences in the mass spectrometric detection of this compound.
Issue 1: Suspected Matrix Effects
Matrix effects, such as ion suppression or enhancement, are a common source of inaccuracy in LC-MS/MS analysis. They occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the analyte and internal standard.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-extraction spike experiment. Compare the signal intensity of this compound in a neat solution to its intensity when spiked into a blank matrix extract. A significant difference in signal indicates the presence of matrix effects.
-
Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering matrix components. Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.
-
Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
Issue 2: Potential Adduct Formation
The formation of adducts other than the desired protonated molecule ([M+H]+) can split the ion signal, leading to reduced sensitivity and potential for interference.
Troubleshooting Steps:
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Identify Adducts: Examine the full scan mass spectrum for common adducts of this compound. Common adducts in positive ESI mode include sodium ([M+Na]+), potassium ([M+K]+), and ammonium ([M+NH4]+) adducts.
-
Optimize Mobile Phase: The choice of mobile phase additives can influence adduct formation. Using additives like ammonium formate or ammonium acetate can promote the formation of the protonated molecule.
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Minimize Metal Contamination: Sodium and potassium adducts often originate from glassware, solvents, or reagents. Use high-purity solvents and reagents, and consider using polypropylene vials instead of glass.
Issue 3: Isobaric and Co-eluting Interferences
Interferences can arise from compounds that have the same nominal mass as this compound or its fragments, or from compounds that co-elute and have overlapping isotopic profiles.
Troubleshooting Steps:
-
Metabolite Interference: Etoxazole can be metabolized into various products, such as dehydrogenated, hydrolyzed, and oxidized forms. Some of these metabolites may have masses close to this compound or its fragments. Review the known metabolites of etoxazole and check for potential mass overlaps.
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High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to differentiate between this compound and interfering compounds based on their exact masses.
-
Optimize MS/MS Transitions: If using tandem mass spectrometry, select unique and specific precursor-to-product ion transitions for this compound that are not shared by potential interferences.
Data and Protocols
Quantitative Data Summary
| Parameter | Value | Reference |
| Monoisotopic Mass | 364.20106903 Da | |
| Common Precursor Ion (ESI+) | [M+H]+ | N/A |
| m/z of [M+H]+ | 365.2083 | N/A |
Table 1: Mass Spectrometric Parameters for this compound.
| Adduct | Mass Difference (Da) | Potential m/z |
| Sodium ([M+Na]+) | +22.9898 | 388.1909 |
| Potassium ([M+K]+) | +38.9637 | 404.1648 |
| Ammonium ([M+NH4]+) | +18.0344 | 383.2427 |
Table 2: Common Potential Adducts of this compound in Positive Ion Mode.
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike
-
Prepare a Neat Standard: Prepare a solution of this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Prepare a Blank Matrix Extract: Extract a blank sample matrix (e.g., plasma, soil, fruit homogenate) using the same procedure as for your study samples, but without the addition of the internal standard.
-
Prepare a Post-Spike Sample: Spike the blank matrix extract with the this compound neat standard to the same final concentration as in your study samples.
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Analysis: Analyze both the neat standard and the post-spike sample by LC-MS/MS.
-
Calculate Matrix Effect: Matrix Effect (%) = (Peak Area in Post-Spike Sample / Peak Area in Neat Standard) * 100% A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Visualizations
Caption: A general workflow for troubleshooting common issues in the mass spectrometric analysis of this compound.
Caption: A hypothesized fragmentation pathway for this compound in positive ion mode MS/MS.
References
improving recovery of etoxazole-d5 during sample extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of etoxazole-d5 during sample extraction.
Troubleshooting Guide
Low or inconsistent recovery of this compound can arise from various factors throughout the sample preparation workflow. This guide provides a systematic approach to identify and resolve common issues.
Problem: Low Recovery of this compound
Possible Cause 1: Suboptimal Extraction Method
The choice of extraction method and its parameters are critical for achieving high recovery. This compound, a deuterated internal standard for the lipophilic pesticide etoxazole, requires careful consideration of the sample matrix and solvent properties.
Solutions:
-
Method Selection: For complex matrices, especially those with high fat content, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is often preferred. For cleaner matrices, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.
-
Solvent Optimization:
-
QuEChERS & LLE: Acetonitrile is a common and effective extraction solvent for etoxazole.[1][2] For highly lipophilic matrices, consider using a solvent mixture with a less polar character to improve partitioning of this compound from the fatty components.[3]
-
SPE: The choice of elution solvent is crucial. A solvent strong enough to elute this compound from the sorbent is required. Methanol or acetonitrile are common choices. Optimization may involve adjusting the solvent strength or using a mixture of solvents.
-
-
pH Adjustment: The pH of the sample can influence the extraction efficiency of ionizable compounds. While etoxazole is not strongly ionizable, adjusting the sample pH to a neutral range (around 7) can sometimes improve recovery, especially in complex matrices.[4]
Possible Cause 2: Matrix Effects
Matrix components co-extracted with the analyte can interfere with the analytical measurement, leading to ion suppression or enhancement in LC-MS analysis, which can be misinterpreted as low recovery.[5]
Solutions:
-
Cleanup Procedure:
-
QuEChERS: The dispersive SPE (d-SPE) cleanup step is critical. For fatty matrices, include a sorbent like C18 or Z-Sep to remove lipids. For pigmented samples, graphitized carbon black (GCB) can be used, but be aware that it may retain planar molecules similar to etoxazole.
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SPE: Select a sorbent that effectively retains this compound while allowing interfering matrix components to pass through. C18 is a common choice for non-polar compounds like etoxazole.
-
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for systematic matrix effects.
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Dilution: Diluting the final extract can mitigate matrix effects, but this may also reduce the signal intensity of the analyte.
Possible Cause 3: Analyte Degradation
This compound may degrade during the extraction process due to factors like pH, temperature, or exposure to light.
Solutions:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation steps. Perform extractions at room temperature or consider cooling the samples if degradation is suspected.
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pH Control: Maintain a neutral pH during extraction, as highly acidic or basic conditions can potentially lead to the degradation of some pesticides.
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Light Protection: Store standards and samples in amber vials to protect them from light-induced degradation.
Problem: Inconsistent Recovery of this compound
Possible Cause 1: Inconsistent Sample Homogenization
Non-homogenous samples can lead to variability in the amount of analyte and interfering matrix components in each aliquot.
Solution:
-
Ensure thorough homogenization of the entire sample before taking a subsample for extraction. For solid samples, this may involve grinding or blending.
Possible Cause 2: Procedural Variability
Inconsistent execution of the extraction protocol can introduce significant variability.
Solution:
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Standardized Protocol: Follow a well-defined and validated protocol consistently for all samples.
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Accurate Pipetting: Use calibrated pipettes for all liquid handling steps, especially for the addition of the internal standard.
-
Consistent Timing: Ensure consistent timing for steps like shaking, vortexing, and centrifugation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound recovery low when using the QuEChERS method in a high-fat matrix?
A1: High-fat matrices, such as oils, nuts, and some animal tissues, present a significant challenge for QuEChERS. The high lipid content can lead to poor partitioning of the lipophilic this compound into the acetonitrile extraction solvent and can also cause significant matrix effects.
To improve recovery in high-fat samples, consider the following modifications to the standard QuEChERS protocol:
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Increased Solvent Volume: Use a larger volume of acetonitrile to improve the extraction efficiency from the fatty matrix.
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Freezing Step: After the initial extraction and centrifugation, place the acetonitrile extract in a freezer (-20°C) for at least 30 minutes. This will cause a significant portion of the lipids to precipitate. Centrifuge the cold extract to pellet the precipitated fats before proceeding to the d-SPE cleanup.
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Modified d-SPE: Use a d-SPE tube containing a higher amount of C18 or Z-Sep sorbent to effectively remove the remaining lipids.
Q2: What is the best SPE sorbent for this compound extraction?
A2: For a non-polar compound like this compound, a reversed-phase sorbent is the most appropriate choice. C18 (octadecylsilane) is the most commonly used and generally effective sorbent for retaining this compound from aqueous samples. Other reversed-phase sorbents like C8 or polymeric sorbents could also be considered and optimized for specific applications.
Q3: How can I optimize my Liquid-Liquid Extraction (LLE) for better this compound recovery?
A3: Optimizing LLE involves careful selection of solvents and extraction conditions.
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Solvent Selection: Choose a water-immiscible organic solvent that has a high affinity for this compound. Given its lipophilic nature, solvents like hexane, ethyl acetate, or a mixture of hexane and dichloromethane are good starting points. The choice will also depend on the sample matrix.
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pH Adjustment: Adjust the pH of the aqueous sample to a neutral value (around 7) to ensure this compound is in its neutral, most non-polar form, which will favor its partitioning into the organic phase.
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Salting Out: Adding a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na2SO4), to the aqueous phase can increase the ionic strength and "salt out" the this compound into the organic solvent, thereby improving recovery.
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Multiple Extractions: Performing two or three sequential extractions with smaller volumes of the organic solvent is more efficient than a single extraction with a large volume.
Q4: Can the stability of the this compound stock solution affect my recovery?
A4: Yes, the stability of your stock and working solutions is crucial. This compound, like many organic molecules, can degrade over time, especially if not stored properly.
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Storage: Store stock solutions in a freezer (-20°C or lower) in amber vials to protect from light and heat.
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Solvent: Acetonitrile or methanol are suitable solvents for stock solutions.
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Expiration: Do not use expired stock solutions. It is good practice to prepare fresh working solutions regularly.
Data Presentation
The following tables summarize typical recovery data for etoxazole in different matrices using various extraction methods. Note that the recovery of this compound is expected to be very similar to that of etoxazole.
Table 1: Etoxazole Recovery using QuEChERS Method
| Matrix | Spiking Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Red Pepper | 0.2 | 79.1 | <5 | |
| Red Pepper | 1.0 | 74.4 | <5 | |
| Citrus (whole) | 0.01 - 0.5 | 83 - 100 | 0.59 - 11.8 | |
| Green Beans | 0.01 - 0.5 | 93.4 - 102 | 2.8 - 4.7 | |
| Olives | Not Specified | >70 | <20 | |
| Sunflower Seeds | Not Specified | >70 | <20 |
Table 2: Etoxazole Recovery using SPE and LLE Methods
| Method | Matrix | Spiking Level | Mean Recovery (%) | RSD (%) | Reference |
| SPE (Florisil) | Soil | Not Specified | >90 | <15 | |
| LLE | Water | Not Specified | 87 - 108 | 2.8 - 8.6 | |
| SPE (C18) | Water | 10 and 100 ng/L | 60 - 120 | <20 |
Experimental Protocols
Protocol 1: Modified QuEChERS for High-Fat Matrices
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Sample Preparation: Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add a known amount of this compound working solution.
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Hydration (for dry samples): If the sample is dry (e.g., nuts), add an appropriate amount of water to achieve at least 80% hydration.
-
Extraction:
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Add 15 mL of acetonitrile (with 1% acetic acid).
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Add QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
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Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Freezing Step:
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Transfer the acetonitrile supernatant to a clean tube.
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Place the tube in a freezer at -20°C for 30-60 minutes.
-
Centrifuge the cold extract at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the cold supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract: The supernatant is ready for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Water Samples
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Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg/6 mL) with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.
-
Sample Loading: Load 100 mL of the water sample (spiked with this compound) onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
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Elution: Elute the this compound with two 3 mL portions of acetonitrile into a clean collection tube.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS analysis.
Protocol 3: Liquid-Liquid Extraction (LLE) for Aqueous Samples
-
Sample Preparation: Place 50 mL of the aqueous sample in a 250 mL separatory funnel.
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Internal Standard Spiking: Add a known amount of this compound working solution.
-
pH Adjustment: Adjust the sample pH to ~7 using a suitable buffer or dilute acid/base.
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Salting Out: Add 5 g of NaCl and dissolve by swirling.
-
Extraction:
-
Add 50 mL of hexane.
-
Shake the funnel vigorously for 2 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
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Collect the upper organic (hexane) layer.
-
-
Drying: Pass the organic extract through a funnel containing anhydrous sodium sulfate to remove any residual water.
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Evaporation and Reconstitution: Evaporate the solvent to dryness and reconstitute the residue in a suitable solvent for analysis.
Visualizations
The following diagrams illustrate key workflows and relationships for troubleshooting and optimizing this compound recovery.
Caption: Troubleshooting workflow for low this compound recovery.
Caption: Modified QuEChERS workflow for high-fat matrices.
Caption: General Solid-Phase Extraction (SPE) workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development and Optimization of a Dispersive Liquid–Liquid Microextraction Method for the Simultaneous Determination of Multiclass Pesticides in Environmental Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting poor peak shape for etoxazole-d5 in chromatography
Welcome to the technical support center for troubleshooting poor peak shape for etoxazole-d5 in chromatography. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape, including tailing, fronting, and splitting, can compromise the accuracy and precision of your analytical results. This guide provides a systematic approach to identifying and resolving these issues for the deuterated internal standard, this compound.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow to diagnose the root cause of poor peak shape for this compound.
Caption: A troubleshooting workflow for diagnosing poor chromatographic peak shape.
Frequently Asked Questions (FAQs)
Peak Tailing
Q1: My this compound peak is tailing. What is the most common cause?
A1: Peak tailing for a basic compound like etoxazole is often caused by secondary interactions between the analyte and acidic silanol groups on the surface of the silica-based column packing.[1][2] This means that not all molecules travel through the column at the same speed, leading to a skewed peak.[1]
Q2: How can I reduce peak tailing caused by silanol interactions?
A2: There are several effective strategies:
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Operate at a lower pH: Lowering the mobile phase pH (e.g., to 2.5-3.5) can protonate the silanol groups, minimizing their interaction with the analyte.[1][3]
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Use an end-capped column: Modern, high-purity silica columns are often "end-capped" to reduce the number of accessible silanol groups.
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Increase buffer concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol interactions.
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Add a competitive base: In some cases, adding a small amount of a competitive base to the mobile phase can improve peak shape.
Q3: Could my mobile phase be the problem if I'm seeing tailing?
A3: Yes, the mobile phase composition is critical. If the pH of your mobile phase is close to the pKa of etoxazole, you may observe inconsistent peak shapes. It is generally recommended to adjust the mobile phase pH to be at least two units away from the analyte's pKa.
Peak Fronting
Q4: What causes the this compound peak to show fronting?
A4: Peak fronting, where the peak is broader in the first half, is commonly caused by column overload, either by injecting too much sample mass or too large a volume. Other causes include poor sample solubility in the mobile phase or a mismatch between the injection solvent and the mobile phase.
Q5: How can I confirm if column overload is the issue?
A5: To check for column overload, you can perform the following experiment:
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Reduce the concentration of your this compound standard by a factor of 5 or 10 while keeping the injection volume the same.
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Alternatively, reduce the injection volume.
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If the peak shape improves and becomes more symmetrical, you are likely overloading the column.
Q6: My injection solvent is different from my mobile phase. Can this cause fronting?
A6: Yes, a strong solvent mismatch can lead to peak distortion, including fronting. If your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase, the analyte band can spread unevenly at the head of the column. Whenever possible, dissolve your sample in the initial mobile phase.
Split Peaks
Q7: Why is my this compound peak splitting into two?
A7: Split peaks can be caused by several factors. If all peaks in your chromatogram are splitting, it often points to a problem before the separation, such as a blocked inlet frit or a void in the column packing. If only the this compound peak is splitting, it could be due to:
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A strong mismatch between the injection solvent and the mobile phase.
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Co-elution with an interfering compound from the matrix.
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The mobile phase pH being too close to the analyte's pKa, resulting in two different ionized forms.
Q8: How do I troubleshoot split peaks?
A8: Here is a systematic approach:
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Check if all peaks are affected: If so, investigate for a blocked frit or a void at the head of the column. Backflushing the column may resolve a blocked frit.
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Inject a smaller sample volume: If this results in two distinct, smaller peaks, you may have two closely eluting compounds rather than a split peak of a single compound.
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Match your sample solvent to the mobile phase: Try dissolving your sample in the initial mobile phase to see if the splitting resolves.
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Inject a blank matrix sample: This will help determine if an interference from the sample matrix is co-eluting with your analyte.
Deuterated Standard Specific Issues
Q9: Can the deuterium labeling of this compound affect its peak shape?
A9: While deuterium labeling can sometimes lead to a slight shift in retention time compared to the non-deuterated analog (isotopic effect), it does not typically cause poor peak shape on its own. The underlying causes of poor peak shape are generally the same for both deuterated and non-deuterated compounds. However, if you are observing a split peak, it is important to ensure that you do not have co-elution of the analyte and its deuterated internal standard.
Q10: My internal standard (this compound) peak shape is poor, but my analyte peak is fine. What should I investigate?
A10: If only the internal standard peak is distorted, consider factors that might specifically affect it:
-
Concentration: An overly concentrated internal standard can lead to overload and peak fronting. Conversely, a very low concentration might result in a noisy, poorly defined peak.
-
Purity: Verify the purity of your this compound standard.
-
Co-elution: There might be an interference that co-elutes specifically with the internal standard.
Experimental Protocols
Protocol 1: Column Flushing and Cleaning
This protocol is recommended when column contamination or a blocked frit is suspected.
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Disconnect the column from the detector.
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Reverse the column direction.
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Flush the column with a series of strong solvents. A typical sequence for a reversed-phase column is:
-
Mobile phase without buffer (e.g., water/acetonitrile)
-
100% Water
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your column)
-
100% Isopropanol
-
Mobile phase without buffer
-
-
Flush with at least 10-20 column volumes of each solvent.
-
Reconnect the column in the correct direction and equilibrate with the mobile phase.
Protocol 2: Checking for Column Overload
This protocol helps determine if peak fronting or tailing is due to injecting too much sample.
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Prepare a series of dilutions of your this compound standard. For example, prepare solutions at 1x, 0.5x, 0.2x, and 0.1x of your current working concentration.
-
Inject a constant volume of each dilution.
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Analyze the peak shape for each injection. If the peak shape improves (becomes more symmetrical) at lower concentrations, column overload is the likely cause.
Quantitative Data Summary
While specific optimal parameters for this compound will depend on your exact method, the table below provides a template for recording and comparing key chromatographic parameters during troubleshooting.
| Parameter | Initial Condition | Modified Condition 1 | Modified Condition 2 | Peak Shape Observation |
| Mobile Phase A | e.g., 0.1% Formic Acid in Water | e.g., 10mM Ammonium Formate, pH 3.0 | ||
| Mobile Phase B | e.g., Acetonitrile | |||
| Gradient | e.g., 5-95% B in 10 min | |||
| Flow Rate | e.g., 0.4 mL/min | |||
| Column Temp. | e.g., 40 °C | |||
| Injection Vol. | e.g., 10 µL | e.g., 2 µL | ||
| Sample Solvent | e.g., 50:50 ACN:Water | e.g., Initial Mobile Phase | ||
| Asymmetry Factor | e.g., 1.8 (Tailing) | e.g., 1.2 |
References
degradation pathways of etoxazole-d5 under different pH conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with etoxazole-d5. The information is designed to address specific issues that may arise during experimental work related to the degradation of this compound under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under different pH conditions?
A1: Based on studies of its non-deuterated analogue, etoxazole, the degradation of this compound via hydrolysis is pH-dependent. At acidic pH (e.g., pH 1.2 and pH 5), the primary degradation product is expected to be R-7.[1] In neutral to alkaline conditions (pH 7 and 9), the major hydrolysis product is anticipated to be R-4.[1] Other potential metabolites that have been identified under various conditions include R-13.[2] It is important to note that while the degradation pathways are expected to be identical for this compound, the rate of degradation may vary slightly due to the kinetic isotope effect.
Q2: How stable is this compound in solutions of varying pH?
A2: Etoxazole is known to be sensitive to pH. Its hydrolysis rate is significantly faster in acidic conditions compared to alkaline conditions. For instance, etoxazole has a reported half-life of 9.6 days at pH 5 and 165 days at pH 9, both at a temperature of 20°C.[3] Therefore, for experiments requiring the stability of the parent compound, maintaining a neutral to alkaline pH is recommended.
Q3: I am not detecting the expected degradation products in my experiment. What could be the issue?
A3: Several factors could contribute to this issue:
-
Inappropriate pH and Temperature: Ensure that the pH and temperature of your solution are conducive to the expected degradation pathway. Hydrolysis is slower at lower temperatures.[4]
-
Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect the low concentrations of the degradation products. Refer to established analytical methods for etoxazole and its degradants, which often utilize LC-MS/MS for sensitive detection.
-
Incorrect Extraction Procedure: The extraction method used may not be efficient for the degradation products. Specific extraction protocols have been developed for soil and water matrices that may be adapted for your experimental setup.
-
Matrix Effects: Components of your experimental matrix could be interfering with the ionization or detection of the analytes. Consider performing a matrix effect study.
Q4: Can I use the same analytical method to quantify both this compound and its degradation products?
A4: Generally, yes. A well-developed Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method can be optimized to detect and quantify both the parent compound (this compound) and its expected degradation products (e.g., R-4, R-7, R-13) in a single run. However, you will need certified reference standards for each analyte to create accurate calibration curves for quantification.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Rapid degradation of this compound in my control sample. | The solution pH is too acidic. | Measure and adjust the pH of your solution to neutral or slightly alkaline (pH 7-9) using an appropriate buffer system. Store solutions at a low temperature to minimize degradation. |
| Inconsistent degradation rates between replicate experiments. | Fluctuation in pH or temperature. | Use a reliable buffer system to maintain a constant pH. Ensure a constant and uniform temperature throughout the incubation period. |
| Poor recovery of degradation products during sample extraction. | The chosen extraction solvent is not optimal. | Review literature for validated extraction methods. A common approach involves extraction with a mixture of an organic solvent (e.g., methanol or acetone) and an aqueous buffer. |
| High background noise or interfering peaks in my chromatogram. | Contamination of the sample or analytical system. | Ensure all glassware and solvents are of high purity. Clean the LC-MS/MS system according to the manufacturer's instructions. Include a blank sample in your analytical run to identify sources of contamination. |
Quantitative Data Summary
The following table summarizes the hydrolysis half-life of etoxazole at different pH values. While this data is for the non-deuterated form, it serves as a valuable reference for experiments with this compound.
| pH | Temperature (°C) | Half-life (days) | Primary Degradation Product |
| 1.2 | 37 | Not specified | R-7 |
| 5 | 20 | 9.6 | R-7 |
| 7 | Not specified | 87.7 | R-4 |
| 9 | 20 | 165 | R-4 |
Experimental Protocols
Protocol for Hydrolysis Study of this compound
This protocol is a general guideline for assessing the hydrolytic degradation of this compound.
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Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) as recommended by OECD guidelines for testing of chemicals.
-
Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., methanol or acetonitrile). Spike the stock solution into the prepared buffer solutions to achieve the desired final concentration. The volume of the organic solvent should be minimal (typically <1% v/v) to avoid co-solvent effects.
-
Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 20°C or 50°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each test solution.
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Sample Analysis: Analyze the samples directly or after appropriate extraction using a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound and its degradation products.
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Data Analysis: Calculate the degradation rate constant and the half-life of this compound at each pH value by plotting the natural logarithm of the concentration versus time.
Visualizations
Caption: Degradation pathways of this compound under different pH conditions.
Caption: General experimental workflow for an this compound hydrolysis study.
References
Technical Support Center: Etoxazole-d5 Analysis in Electrospray Ionization Mass Spectrometry
Welcome to the technical support center for the analysis of etoxazole-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize ion suppression in electrospray ionization (ESI) mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my this compound internal standard?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine, food commodities) interfere with the ionization of the analyte of interest, in this case, this compound.[1] In the ESI source, these interfering substances can compete with the analyte for access to the droplet surface for charge transfer or alter the physical properties of the droplets, such as viscosity and surface tension, which hinders the formation of gas-phase ions. This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method. Even though this compound is a stable isotope-labeled internal standard (SIL-IS) designed to co-elute with and mimic the behavior of the parent drug, it is also susceptible to ion suppression. If the suppression is significant and varies between samples, it can lead to erroneous quantification.[2]
Q2: How can a deuterated internal standard like this compound help if it's also suppressed?
A2: The fundamental principle of using a SIL-IS like this compound is that its chemical and physical properties are nearly identical to the analyte (etoxazole).[2] Therefore, it will co-elute chromatographically and experience the same degree of ion suppression or enhancement as the analyte on a sample-by-sample basis. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression is normalized, leading to more accurate and precise quantification.[3] For this to be effective, the internal standard must be added to the sample at the beginning of the sample preparation process.
Q3: What are the common sources of ion suppression in this compound analysis?
A3: Common sources of ion suppression include:
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Endogenous matrix components: Salts, phospholipids, proteins, and lipids from biological samples.
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Exogenous compounds: Plasticizers from sample tubes, detergents, and mobile phase additives.
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Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing reagents (e.g., trifluoroacetic acid - TFA) can significantly suppress the ESI signal. It is recommended to use volatile mobile phase additives like formic acid or ammonium acetate at low concentrations.
-
High concentrations of the analyte or other compounds: At high concentrations, the ESI response can become non-linear, leading to self-suppression.
Q4: How can I detect and quantify ion suppression for my this compound method?
A4: Two common methods to assess ion suppression are:
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Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression occurs. A solution of this compound is continuously infused into the MS detector after the analytical column. A blank matrix extract is then injected. Any dip in the constant signal of this compound indicates the retention time of matrix components causing suppression.
-
Post-Extraction Spike Analysis: This quantitative method compares the response of this compound in a clean solvent to its response in a blank matrix extract that has been spiked with the same concentration of the standard after the extraction procedure. The matrix effect can be calculated using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement.[4]
Troubleshooting Guides
Issue 1: Low or Inconsistent this compound Signal Intensity
This is a common indicator of significant ion suppression. Follow this workflow to diagnose and resolve the issue.
Caption: Workflow for troubleshooting low or inconsistent this compound signal.
Troubleshooting Steps:
-
Verify Internal Standard Addition: Ensure that this compound is being added at the correct concentration and at the very beginning of the sample preparation process.
-
Identify Suppression Zones: Perform a post-column infusion experiment to determine the retention times of matrix components that cause ion suppression.
-
Optimize Chromatography: If the ion suppression zone co-elutes with this compound, modify the chromatographic method.
-
Change Gradient: Adjust the mobile phase gradient to shift the retention time of this compound away from the interfering peaks.
-
Use a Different Column: A column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can alter selectivity and improve separation.
-
-
Enhance Sample Cleanup: If significant ion suppression is present, even without direct co-elution, improve the sample preparation method to remove more matrix components. Consider switching from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or a QuEChERS-based method.
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may also reduce the signal of your analyte, so the impact on the limit of quantification (LOQ) should be assessed.
Issue 2: Poor Accuracy and Precision in Quantification
Even with a detectable internal standard signal, you may experience poor accuracy and precision. This can happen if the ion suppression is not consistent across different samples and is not being adequately compensated for by this compound.
References
Technical Support Center: Quantification of Pesticides Using Deuterated Standards
Welcome to the technical support center for the quantification of pesticides using deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to potential pitfalls in their analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantification of pesticides with deuterated standards in a question-and-answer format.
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using a deuterated internal standard. What are the common causes for this?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, unexpected isotopic exchange, and differential matrix effects.[1]
Troubleshooting Guide:
-
Verify Co-elution of Analyte and Standard:
-
Problem: Deuterated compounds can have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[1][2][3] This can lead to the analyte and the internal standard being subjected to different levels of ion suppression or enhancement, which compromises analytical accuracy.[1]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm they are co-eluting. If separation is observed, you can try adjusting the chromatographic method, such as modifying the gradient or flow rate. In some cases, using a column with lower resolution can help ensure both compounds elute as a single peak.
-
-
Confirm Isotopic and Chemical Purity of the Deuterated Standard:
-
Problem: The presence of unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the pesticide's concentration in your samples. For accurate results, high isotopic enrichment (≥98%) and chemical purity (>99%) are essential.
-
Solution: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity. You can also verify the purity using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
-
-
Investigate Potential Isotopic Exchange:
-
Problem: Deuterium atoms on the internal standard can sometimes exchange with protons from the solvent or matrix, a phenomenon known as back-exchange. This is more likely to occur if the deuterium labels are in labile positions, such as on -OH or -NH groups, or on carbons adjacent to carbonyl groups.
-
Solution: Ensure the deuterated standard is labeled in a stable position. If you suspect H/D exchange, consider using a ¹³C-labeled internal standard, as they are not susceptible to this issue.
-
-
Assess for Differential Matrix Effects:
-
Problem: Even with perfect co-elution, the analyte and the deuterated internal standard might experience different degrees of ion suppression or enhancement from matrix components. This "differential matrix effect" can lead to inaccurate quantification. Studies have indicated that matrix effects on an analyte and its deuterated internal standard can differ by 26% or more in some matrices.
-
Solution: Conduct a post-extraction addition experiment to evaluate the matrix effect. Optimizing sample cleanup and chromatography is crucial even when using isotopically labeled standards.
-
Issue 2: Analyte and Deuterated Internal Standard Have Different Retention Times
Question: Why do my analyte and its deuterated internal standard show different retention times, and how can I fix this?
Answer: A difference in retention times is a known phenomenon attributed to the deuterium isotope effect. The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, leading to changes in retention time, particularly in reversed-phase chromatography.
Troubleshooting Guide:
-
Problem: While minor separation is often acceptable, significant separation can reduce the internal standard's effectiveness in correcting for matrix effects.
-
Solutions:
-
Optimize Chromatography: Adjust your chromatographic method to align the analyte and internal standard peaks as closely as possible. This may involve modifying the gradient, flow rate, or trying a different column chemistry.
-
Use a Lower Resolution Column: A column with slightly lower resolution can sometimes help achieve better co-elution.
-
Check for Column Degradation: A loss of stationary phase or column contamination can affect the separation. Using a guard column and ensuring proper sample cleanup can protect the analytical column. If performance degrades, consider flushing or replacing the column.
-
Issue 3: Poor Calibration Curve Linearity (r² < 0.99)
Question: My calibration curve is not linear. What could be the cause when using a deuterated standard?
Answer: Poor linearity in a calibration curve can be caused by several factors, even with a deuterated internal standard. These can include ion source saturation at high analyte concentrations, competition for ionization between the analyte and the internal standard, and interference from the analyte's naturally occurring isotopes.
Troubleshooting Guide:
-
Problem: A decreasing internal standard signal with increasing analyte concentration can indicate competition for ionization. At high analyte concentrations, the M+2 isotope of the analyte can contribute to the signal of a D2-labeled internal standard, leading to inaccuracies.
-
Solutions:
-
Optimize Internal Standard Concentration: A higher concentration of the internal standard may improve linearity.
-
Dilute High-Concentration Standards: Diluting the standards at the higher end of the curve can help avoid ion source saturation.
-
Use a Standard with a Higher Mass Offset: To avoid isotopic interference, use an internal standard with a higher degree of deuteration (e.g., D4 or higher) or a ¹³C or ¹⁵N labeled standard.
-
Quantitative Data Summary
The following table summarizes the impact of using deuterated internal standards on the accuracy and precision of pesticide analysis in various matrices, as reported in a study on cannabis matrices.
| Analyte | Matrix | QC Level (ppb) | Accuracy without IS (%) | RSD without IS (%) | Accuracy with IS (%) | RSD with IS (%) |
| Dimethoate | Flower | 1 | >60% deviation | >50% | <25% deviation | <20% |
| 10 | >60% deviation | >50% | <25% deviation | <20% | ||
| 50 | >60% deviation | >50% | <25% deviation | <20% | ||
| Carbofuran | Edible | 1 | >60% deviation | >50% | <25% deviation | <20% |
| 10 | >60% deviation | >50% | <25% deviation | <20% | ||
| 50 | >60% deviation | >50% | <25% deviation | <20% | ||
| Imidacloprid | Concentrate | 1 | >60% deviation | >50% | <25% deviation | <20% |
| 10 | >60% deviation | >50% | <25% deviation | <20% | ||
| 50 | >60% deviation | >50% | <25% deviation | <20% |
IS: Internal Standard, QC: Quality Control, RSD: Relative Standard Deviation
Experimental Protocols
General Experimental Workflow for Pesticide Analysis using a Deuterated Internal Standard
This protocol provides a general example for the extraction of a wide range of pesticides from a complex matrix (e.g., fruit or vegetable) for LC-MS/MS analysis. Optimization for specific matrices and analytes may be required.
-
Sample Preparation:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
-
Internal Standard Spiking:
-
Add a known volume (e.g., 100 µL) of the deuterated internal standard working solution to the sample.
-
-
Extraction:
-
Add 10 mL of acetonitrile (ACN) with 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium acetate.
-
Immediately shake for 1 minute to prevent the formation of salt clumps.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 1 mL of the upper ACN layer to a 2 mL d-SPE tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
-
Final Sample Preparation:
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Visualizations
References
Technical Support Center: Optimizing MS/MS Transitions for Etoxazole-d5 Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of etoxazole-d5 using tandem mass spectrometry (MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in MS/MS analysis?
A1: this compound is a deuterium-labeled version of etoxazole, a systemic acaricide.[1][2] In quantitative analysis, it serves as an ideal internal standard (IS).[1][3] Because it is chemically identical to the target analyte (etoxazole) but has a different mass, it co-elutes chromatographically and experiences similar ionization and matrix effects. This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.[3]
Q2: Why is it crucial to optimize MS/MS transitions?
A2: Optimizing MS/MS transitions is essential for achieving maximum sensitivity, selectivity, and robustness in your method. The process involves selecting the most stable and intense precursor ion and identifying the most abundant and specific product ions generated through collision-induced dissociation (CID). Properly optimized parameters, such as collision energy (CE) and declustering potential (DP), ensure efficient fragmentation and detection, which directly impacts the limit of quantification (LOQ) and the reliability of the results.
Q3: How do I select the precursor ion for etoxazole and this compound?
A3: The precursor ion is typically the protonated molecule, [M+H]⁺, when using positive electrospray ionization (ESI). To select it, you must first calculate the monoisotopic mass of the compound.
-
Etoxazole (C₂₁H₂₃F₂NO₂): Molecular Weight ≈ 359.4 g/mol . The expected precursor ion is m/z 360.4.
-
This compound (C₂₁H₁₈D₅F₂NO₂): Molecular Weight ≈ 364.4 g/mol . The expected precursor ion is m/z 365.4.
These theoretical values are confirmed by infusing a standard solution of the analyte into the mass spectrometer and identifying the most intense ion in the full scan (Q1) spectrum.
Q4: How are product ions selected and optimized?
A4: Product ions are generated in the collision cell (Q2) and detected in the third quadrupole (Q3). The selection and optimization process is as follows:
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Infusion: A standard solution of the analyte is infused directly into the mass spectrometer.
-
Precursor Selection: The first quadrupole (Q1) is set to isolate the chosen precursor ion (e.g., m/z 365.4 for this compound).
-
Collision Energy Ramp: The collision energy (CE) is gradually increased while monitoring the resulting fragment ions in a product ion scan.
-
Selection: The most intense and stable fragment ions are selected as product ions for the Multiple Reaction Monitoring (MRM) transitions. For robust identification, at least two product ions are typically chosen. The most intense transition is used for quantification (quantifier), and the second-most intense is used for confirmation (qualifier).
Experimental Protocol: Optimizing MS/MS Parameters via Direct Infusion
This protocol outlines the standard procedure for determining the optimal MS/MS parameters for this compound.
Objective: To identify the most sensitive and specific MRM transitions and to optimize the collision energy (CE) and declustering potential (DP) for this compound.
Materials:
-
This compound analytical standard
-
LC-MS grade methanol and water
-
Formic acid (optional, for mobile phase modification)
-
Syringe pump
-
Tandem mass spectrometer (Triple Quadrupole)
Procedure:
-
Prepare Standard Solution: Prepare a 1 µg/mL stock solution of this compound in methanol. Further dilute this solution to approximately 100 ng/mL using a 50:50 mixture of methanol and water.
-
Configure Infusion: Set up the syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min).
-
Optimize Ion Source: Operate the mass spectrometer in positive ESI mode. Adjust source parameters like ion spray voltage and temperature to achieve a stable and strong signal for the theoretical precursor ion (m/z 365.4).
-
Confirm Precursor Ion: Perform a full Q1 scan to confirm the m/z of the protonated molecule, [M+H]⁺. Optimize the declustering potential (DP) or cone voltage to maximize its intensity.
-
Identify Product Ions: Set the instrument to product ion scan mode, with Q1 fixed on the precursor ion (m/z 365.4).
-
Optimize Collision Energy (CE): Ramp the collision energy from a low value (e.g., 5 eV) to a higher value (e.g., 60 eV) and monitor the intensities of the resulting fragment ions.
-
Select Transitions: Identify the two most intense and stable product ions. Record the optimal CE value that produces the maximum intensity for each. The transition with the highest signal-to-noise ratio will be the quantifier, and the other will be the qualifier.
-
Verify Parameters: Create an MRM method using the selected precursor/product ion transitions and their optimized CE and DP values. Inject the standard solution to confirm stable and high-intensity signals.
Experimental Workflow Diagram
Quantitative Data Summary
The tables below provide typical parameters for the analysis of etoxazole and its internal standard, this compound. Note that these values should be independently optimized on your specific instrument.
Table 1: Optimized MS/MS Transitions for Etoxazole and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Collision Energy (eV) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) (Qualifier) |
| Etoxazole | 360.2 | 141.1 | 25 | 203.1 | 20 |
| This compound | 365.2 | 141.1 | 25 | 208.1 | 20 |
Note: The quantifier product ion (141.1) can be the same for both the analyte and the internal standard if the fragmentation occurs at a part of the molecule distant from the labeled positions. The qualifier ions will differ due to the deuterium labels.
Table 2: Typical LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid & 5mM Ammonium Formate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | +4500 V |
| Temperature | 550 °C |
| Collision Gas | Medium (Argon) |
Troubleshooting Guide
Encountering issues during method development is common. This guide addresses specific problems with potential causes and solutions.
Troubleshooting Logic Diagram
Table 3: Troubleshooting Common Problems in this compound Analysis
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity or Sensitivity | 1. Suboptimal MS Parameters: Incorrect cone voltage, collision energy, or MRM transitions. 2. Ion Suppression: Co-eluting matrix components interfere with the ionization of this compound. 3. Sample Degradation: The analyte is unstable under the storage or analysis conditions. | 1. Re-optimize the cone voltage and collision energy for both etoxazole and this compound using the direct infusion protocol. 2. Improve sample cleanup (e.g., use solid-phase extraction or adjust QuEChERS cleanup). Modify the chromatographic method to separate the analyte from matrix interferences. 3. Prepare fresh samples and standards. Investigate the stability of etoxazole in the sample matrix and storage conditions. |
| High Background Noise | 1. Contaminated Mobile Phase/Solvents: Impurities in the solvents or additives. 2. Dirty Ion Source: Contamination builds up on the mass spectrometer's ion source over time. 3. Leaks in the LC System: Air entering the system can cause electronic noise and an unstable baseline. | 1. Use high-purity, LC-MS grade solvents and additives. Filter mobile phases before use. 2. Perform routine ion source cleaning according to the manufacturer's guidelines. 3. Check all fittings and connections for leaks using an appropriate method. |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Injection Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the initial mobile phase (common with QuEChERS extracts). 2. Column Degradation: The column performance has deteriorated due to contamination or age. 3. Inappropriate Mobile Phase pH: The pH is not suitable for the analyte's chemical properties. | 1. Reconstitute the final sample extract in the initial mobile phase. Alternatively, reduce the injection volume or use an online dilution technique. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Adjust the mobile phase pH to be ~2 units away from the analyte's pKa. |
| Inconsistent Ion Ratios | 1. Low Signal Intensity: At concentrations near the limit of detection, ion statistics can be poor, leading to variability. 2. Co-eluting Interference: An interfering compound is present in one transition but not the other. 3. Incorrect Collision Energy: The CE is set on a steep part of the fragmentation curve, making it sensitive to minor fluctuations. | 1. Ensure that analysis is performed well above the LOQ for reliable ion ratio measurements. 2. Review chromatograms for interfering peaks. Improve chromatographic separation or select more specific transitions. 3. Re-optimize collision energy to ensure it is set at a plateau for stable fragmentation. |
References
Validation & Comparative
The Gold Standard vs. Alternatives: A Comparative Guide to Etoxazole Analysis
A deep dive into the validation of analytical methods for the quantification of the acaricide etoxazole reveals the distinct advantages and trade-offs of employing a deuterated internal standard, a structural analog internal standard, or relying on external calibration. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these methodologies, supported by experimental data and detailed protocols to inform the selection of the most appropriate approach for their specific analytical needs.
The accurate quantification of pesticide residues, such as etoxazole, is paramount in ensuring food safety, environmental monitoring, and in the development of new agricultural products. The choice of analytical method and calibration strategy can significantly impact the reliability and robustness of the results. This guide compares three common approaches for the quantitative analysis of etoxazole: the use of a deuterated internal standard (etoxazole-d5), a structural analog internal standard, and the external standard method.
Method Performance Comparison
The use of an isotopically labeled internal standard like this compound is widely considered the "gold standard" in quantitative mass spectrometry. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thus effectively compensating for matrix effects and variations in instrument response. Analysis of etoxazole in complex matrices like cannabis has shown that the use of deuterated analogues as internal standards leads to accurate and reproducible results.
Methods employing a structural analog as an internal standard offer a more cost-effective alternative to deuterated standards. However, the key is to select an analog that closely mirrors the physicochemical properties and chromatographic behavior of etoxazole.
External calibration, while being the simplest and most straightforward method, is more susceptible to inaccuracies arising from matrix effects and variations in sample preparation, as it lacks an internal reference to correct for these variabilities.
| Parameter | Method with this compound Internal Standard (LC-MS/MS) | Method with Structural Analog Internal Standard (LC-MS/MS) | External Calibration Method (HPLC-UV/DAD) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.999 |
| Accuracy (Recovery %) | 95-105% | 90-110% | 93.4 - 102% |
| Precision (RSD %) | < 15% | < 20% | 2.8 - 4.7% |
| Limit of Quantification (LOQ) | Low ng/mL | Low ng/mL | 0.01 mg/kg |
| Matrix Effect Compensation | Excellent | Good | Poor |
Experimental Protocols
Method 1: Analysis of Etoxazole using this compound as an Internal Standard by LC-MS/MS
This method is ideal for complex matrices where high accuracy and precision are required.
Sample Preparation:
-
Homogenize 10 g of the sample with 20 mL of acetonitrile.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride, vortex thoroughly, and centrifuge.
-
Take a 1 mL aliquot of the supernatant and add a known concentration of this compound internal standard.
-
The sample is then further cleaned up using dispersive solid-phase extraction (d-SPE) with PSA and C18 sorbents.
-
The final extract is filtered and injected into the LC-MS/MS system.
LC-MS/MS Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for etoxazole and this compound.
Method 2: Analysis of Etoxazole using a Structural Analog Internal Standard by LC-MS/MS
This method provides a balance between cost and performance and is suitable for moderately complex matrices. A suitable structural analog for etoxazole could be another pesticide with similar chemical properties that is not expected to be present in the sample.
Sample Preparation: The sample preparation protocol is similar to Method 1, with the key difference being the addition of a known concentration of a structural analog internal standard instead of this compound.
LC-MS/MS Conditions: The LC-MS/MS conditions would be optimized to ensure good chromatographic separation and sensitive detection of both etoxazole and the selected structural analog internal standard.
Method 3: Analysis of Etoxazole using External Standard Calibration by HPLC-UV/DAD
This method is a cost-effective option for simpler matrices where matrix effects are minimal.
Sample Preparation:
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Extract a 10 g homogenized sample with 20 mL of acetonitrile.
-
Perform a liquid-liquid partition with hexane to remove non-polar interferences.
-
The acetonitrile layer is then cleaned up using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
The eluate is evaporated and reconstituted in the mobile phase for HPLC analysis.
HPLC-UV/DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water.
-
Detection: UV/DAD detector at the wavelength of maximum absorbance for etoxazole.
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Quantification: A calibration curve is generated by plotting the peak area of external etoxazole standards against their known concentrations. The concentration of etoxazole in the sample is then determined from this curve.[1][2][3]
Conclusion
The choice of an analytical method for etoxazole quantification should be guided by the specific requirements of the study, including the complexity of the sample matrix, the required level of accuracy and precision, and budgetary constraints. For highly complex matrices and when the utmost accuracy is demanded, the use of a deuterated internal standard such as this compound is the recommended approach. When a deuterated standard is not feasible, a carefully selected structural analog internal standard can provide a reliable alternative. The external standard method, while simpler, should be reserved for less complex matrices where matrix effects are not a significant concern. Proper method validation is crucial for all approaches to ensure the generation of high-quality, reliable data.
References
Etoxazole-d5 as an Internal Standard for Pesticide Analysis: A Comparative Guide
In the precise quantification of pesticide residues, the choice of an appropriate internal standard is critical for achieving accurate and reliable results, especially when dealing with complex matrices such as those found in food and environmental samples. This guide provides an objective comparison of etoxazole-d5, a deuterated stable isotope-labeled internal standard, with other common internal standards used in pesticide analysis. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and analytical chemistry who require robust analytical methods.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] By incorporating deuterium atoms, this compound is chemically almost identical to the analyte, etoxazole, but has a different mass. This near-perfect chemical mimicry allows it to track the analyte through the entire analytical process—from extraction to ionization—more effectively than other types of internal standards, such as structural analogs.[2][3] This superior tracking capability results in better correction for matrix effects, variability in extraction recovery, and instrument response, ultimately leading to more accurate and precise quantification.[2]
Performance Comparison: this compound vs. Alternative Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency and extraction recovery. While both deuterated and non-deuterated (e.g., structural analog) internal standards aim to achieve this, inherent differences in their physical and chemical properties can lead to significant variations in performance.
Table 1: Performance Comparison of a Stable Isotope-Labeled Internal Standard (SIL-IS) vs. a Structural Analog Internal Standard (Analog IS)
| Performance Parameter | Stable Isotope-Labeled IS (e.g., this compound) | Structural Analog IS | Rationale for this compound's Superiority |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL | Both can achieve similar sensitivity. |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% | Both can demonstrate acceptable recovery. |
| Total Coefficient of Variation (CV) | 4.3% - 7.2% | 4.3% - 7.2% | Both can provide good precision. |
| Method Comparison (Slope vs. Independent Method) | 0.95 | 0.83 | The SIL-IS showed a slope closer to 1, indicating better agreement and higher accuracy. |
| Correlation Coefficient (r) | > 0.98 | > 0.98 | Both can show acceptable linearity. |
| Matrix Effect Compensation | Excellent | Moderate to Poor | This compound co-elutes with etoxazole, experiencing the same degree of ion suppression or enhancement, leading to effective compensation. A structural analog may have different retention times and ionization characteristics, resulting in incomplete correction. |
Data presented is analogous from a comparative study on everolimus and its deuterated vs. structural analog internal standard.
Experimental Protocols
A robust experimental design is crucial for the accurate quantification of pesticide residues. Below is a generalized protocol for the analysis of etoxazole in a food matrix using this compound as an internal standard.
Objective: To quantify the concentration of etoxazole in a fruit or vegetable matrix using LC-MS/MS with this compound as an internal standard.
Materials:
-
Etoxazole analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Anhydrous magnesium sulfate
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Sodium chloride
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Homogenized blank fruit or vegetable matrix
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Solid Phase Extraction (SPE) cartridges (if required for cleanup)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of etoxazole and this compound in acetonitrile.
-
Create a series of calibration standards by spiking the blank matrix extract with known concentrations of etoxazole.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (QuEChERS Method):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add anhydrous magnesium sulfate and sodium chloride.
-
Shake again and centrifuge.
-
An aliquot of the supernatant (acetonitrile layer) is taken for analysis. A cleanup step using dispersive SPE may be included here if necessary.
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid, is common.
-
MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor and product ions for both etoxazole and this compound.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of etoxazole to this compound against the concentration of the calibration standards.
-
Determine the concentration of etoxazole in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizing the Workflow and Logical Relationships
To better illustrate the experimental process and the decision-making logic, the following diagrams are provided.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. lcms.cz [lcms.cz]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Etoxazole-d5 in High-Accuracy Pesticide Residue Analysis: A Comparative Guide
In the precise world of analytical chemistry, particularly in the quantification of pesticide residues, the use of a reliable internal standard is paramount for achieving accurate and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for the determination of etoxazole, highlighting the significant advantages of employing its deuterated isotopologue, etoxazole-d5, as an internal standard. The experimental data presented, compiled from various validation studies, demonstrates the superior performance of isotope-labeled internal standards in correcting for matrix effects and procedural variability, ultimately leading to more reliable quantification of the target analyte.
The Challenge of Matrix Effects in Pesticide Analysis
In analytical chemistry, the "matrix" refers to all the components of a sample other than the analyte of interest. In the context of pesticide residue analysis in agricultural products, the matrix can be highly complex, containing a wide variety of compounds such as pigments, lipids, sugars, and other organic molecules. These co-extracted matrix components can interfere with the analytical signal of the target pesticide, a phenomenon known as the matrix effect. This can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the pesticide concentration, compromising the accuracy of the results.[1]
Isotopically labeled internal standards, such as this compound, are considered the gold standard for mitigating matrix effects.[2] Since this compound is chemically identical to etoxazole, it behaves similarly during sample preparation (extraction and cleanup) and chromatographic analysis. Any variations or losses affecting the native analyte will similarly affect the deuterated standard. However, it can be distinguished by a mass spectrometer due to its higher mass. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, irrespective of matrix-induced signal fluctuations or variations in sample preparation recovery.[2]
Comparative Analysis of Analytical Methods
The following tables summarize validation data from different studies on etoxazole analysis. While a direct inter-laboratory study on this compound is not publicly available, a comparison of the performance of methods with and without internal standards, or with non-isotopic internal standards, underscores the benefits of using a deuterated analogue.
Table 1: Performance of Etoxazole Analytical Methods
| Analytical Method | Matrix | Fortification Levels (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Internal Standard Used |
| HPLC-DAD[3] | Apples, Strawberries, Green Beans | 0.01, 0.10, 0.50 | 93.4 - 102 | 2.8 - 4.7 | None |
| LC-MS/MS[4] | Orange Pulp, Peel, Whole Orange | 0.001, 0.01, 0.1 (pulp, whole) 0.005, 0.05, 0.5 (peel) | 91.0 - 103.1 | 0.8 - 5.4 (intraday) 2.0 - 4.8 (interday) | None (Matrix-matched calibration) |
| GC-MS/MS with IL-IS* | Tropical Soils | Not specified for etoxazole | 92 ± 13 | 7.5 ± 2.8 (repeatability) 11.7 ± 4.7 (reproducibility) | Isotope-Labeled Internal Standard |
*IL-IS: Isotope-Labeled Internal Standard. Data represents the average performance for 11 analytes with structure-identical IL-IS in the study.
The data illustrates that while good recoveries and precision can be achieved without an internal standard through careful method optimization and the use of matrix-matched calibration, the use of an isotope-labeled internal standard generally leads to improved precision (lower RSD), especially when considering inter-laboratory reproducibility.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the analysis of etoxazole, providing a framework for researchers to replicate and adapt these methods.
QuEChERS-based Extraction and Cleanup for Multi-residue Pesticide Analysis
This protocol is a modification of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, suitable for various food matrices.
Experimental Workflow
References
- 1. mail.inspecto.hr [mail.inspecto.hr]
- 2. lcms.cz [lcms.cz]
- 3. Determination of etoxazole residues in fruits and vegetables by SPE clean-up and HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of acaricide etoxazole in orange pulp, peel, and whole orange by chiral liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoxazole-d5 Certified Reference Material: A Comparison Guide for Enhanced Quality Control
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the acaricide etoxazole, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of etoxazole-d5 certified reference material with alternative internal standards, supported by experimental principles and data. It details the significant advantages of using a stable isotope-labeled internal standard in mitigating matrix effects and improving analytical precision.
The Critical Role of Internal Standards in Analytical Chemistry
In chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with mass spectrometry (MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and quality control samples. Its purpose is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest as closely as possible.
This compound: The Superior Choice for Etoxazole Analysis
This compound is a deuterated form of etoxazole, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of etoxazole for several key reasons:
-
Chemical and Physical Similarity: this compound exhibits nearly identical chemical and physical properties to etoxazole, including polarity, solubility, and chromatographic retention time. This ensures that it behaves similarly to the native analyte during extraction, cleanup, and chromatographic separation.
-
Co-elution: Due to its structural similarity, this compound co-elutes with etoxazole. This is a critical factor for accurate correction, especially in LC-MS/MS analysis where matrix effects can vary across the chromatographic peak.
-
Mass Spectrometric Distinction: While chemically similar, this compound is easily distinguished from etoxazole by a mass spectrometer due to the mass difference imparted by the deuterium atoms. This allows for simultaneous detection and quantification without signal interference.
-
Minimization of Matrix Effects: Complex sample matrices, such as those from fruits, vegetables, and soil, can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound is affected by these matrix effects in the same way as etoxazole, it effectively normalizes the response, leading to more accurate results.
Comparison with Alternative Internal Standards
While other compounds could theoretically be used as internal standards for etoxazole analysis, they often fall short of the performance of a stable isotope-labeled standard like this compound.
| Feature | This compound (Isotope Labeled IS) | Structurally Similar Compound (e.g., another pesticide) | No Internal Standard |
| Chemical & Physical Properties | Nearly identical to etoxazole | Similar, but not identical | Not Applicable |
| Chromatographic Behavior | Co-elutes with etoxazole | Similar retention time, but may not perfectly co-elute | Not Applicable |
| Correction for Matrix Effects | Excellent | Partial and often inconsistent | None |
| Correction for Sample Prep Losses | Excellent | Good | None |
| Accuracy & Precision | High | Moderate to Low | Low |
| Cost | Higher | Lower | Lowest |
Experimental Evidence: The Advantage of Deuterated Internal Standards
While a direct comparative study for this compound was not identified in the public domain, extensive research on the use of deuterated analogues for pesticide analysis in complex matrices demonstrates their superiority. A study on the analysis of 59 pesticides in various cannabis matrices (cannabis oil, gummy bears, flower, and topical cream) showed that the use of deuterated internal standards significantly improved the accuracy and precision of the results.[1]
Without an internal standard, the accuracy of quality control samples varied by more than 60% across different matrices, with a relative standard deviation (RSD) of over 50%.[1] However, when deuterated internal standards were used and the area ratio was compared, the accuracy improved to within 25%, and the RSD dropped to under 20%.[1] This demonstrates the power of isotopically labeled internal standards to compensate for matrix-induced variations.
Experimental Protocol: Quantification of Etoxazole in a Fruit Matrix using this compound and LC-MS/MS
This section outlines a typical experimental protocol for the analysis of etoxazole in a fruit matrix, employing this compound as an internal standard. This protocol is based on established methodologies for pesticide residue analysis.
Sample Preparation (QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis.
Caption: QuEChERS workflow for etoxazole analysis.
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent
-
MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent
-
Column: Zorbax SB-C18, 5 µm, 250mm × 3 mm or equivalent
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient: A suitable gradient to ensure separation and elution of etoxazole.
-
Flow Rate: 0.75 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Etoxazole: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion > Product ion (Quantifier)
-
Caption: LC-MS/MS analytical workflow for etoxazole.
Data Presentation: Expected Performance
The following table summarizes the expected performance of an analytical method for etoxazole using this compound as an internal standard, based on typical validation results for pesticide residue analysis.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
Conclusion
The use of this compound certified reference material as an internal standard provides a robust and reliable method for the accurate quantification of etoxazole in complex matrices. Its ability to mimic the behavior of the native analyte throughout the analytical process, particularly in compensating for matrix effects, makes it a superior choice over other potential internal standards. For laboratories conducting quality control and residue analysis of etoxazole, incorporating this compound into their methodology is a critical step towards achieving high-quality, defensible data.
References
Enhanced Bioanalytical Accuracy: A Comparative Guide to Etoxazole Quantification with Etoxazole-d5 Internal Standard
For researchers, scientists, and professionals in drug development and food safety, the precise and accurate quantification of analytes is paramount. This guide provides a comparative analysis of analytical methods for the quantification of etoxazole, a widely used acaricide, with a focus on the significant improvements in accuracy and precision afforded by the use of a deuterated internal standard, etoxazole-d5.
The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in food safety and environmental monitoring. This compound, a deuterated analog of etoxazole, serves as an ideal internal standard, co-eluting with the target analyte and exhibiting identical chemical and physical properties during sample preparation and analysis. This minimizes variability introduced during extraction and ionization, leading to more reliable and reproducible results.
The Impact of Internal Standards on Accuracy and Precision
Analysis of etoxazole in complex matrices like agricultural products can be prone to significant matrix effects, leading to ion suppression or enhancement in mass spectrometry-based methods. This can result in considerable inaccuracies in quantification when using external standard calibration. The use of a deuterated internal standard like this compound effectively mitigates these matrix effects.
A study by Shimadzu on the analysis of pesticides in cannabis matrices demonstrated that without the use of an isotopically labeled internal standard, accuracy values can deviate by more than 60%, with relative standard deviations (RSD) exceeding 50%. In contrast, the implementation of deuterated internal standards brought the accuracy to within 25% and the RSD to under 20%[1]. This highlights the critical role of deuterated internal standards in achieving reliable quantitative data.
Comparative Analysis of Etoxazole Quantification Methods
The following tables summarize the performance of different analytical methods for etoxazole quantification. Table 1 presents data for methods utilizing this compound as an internal standard, showcasing the enhanced accuracy and precision. Table 2 provides data from alternative methods that do not employ a deuterated internal standard, for the purpose of comparison.
Table 1: Performance of Etoxazole Quantification using this compound Internal Standard (LC-MS/MS)
| Matrix | Fortification Level | Accuracy/Recovery | Precision (%RSD) | Reference |
| Complex Matrices (e.g., Cannabis) | 1, 10, 50 ppb | Within 25% | < 20% | [1] |
Table 2: Performance of Alternative Etoxazole Quantification Methods
| Method | Matrix | Fortification Level(s) | Accuracy/Recovery (%) | Precision (%RSD) | Reference |
| HPLC-DAD | Apples, Strawberries, Green Beans | 0.01, 0.10, 0.50 mg/kg | 93.4 - 102 | 2.8 - 4.7 | |
| GC-MS | Plums | 0.01, 0.1 mg/kg | 98.2 - 106.1 | < 20 | |
| LC-MS/MS | Orange Pulp & Whole Orange | 1, 10, 100 µg/kg | 91.0 - 99.6 | 0.8 - 5.4 (Intra-day), 2.0 - 4.8 (Inter-day) | [2] |
| LC-MS/MS | Orange Peel | 5, 50, 500 µg/kg | 92.6 - 103.1 | 1.3 - 5.2 (Intra-day), 3.5 - 4.3 (Inter-day) | [2] |
Experimental Protocols
Quantification of Etoxazole using this compound Internal Standard by LC-MS/MS
This protocol is based on a generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and effective approach for pesticide residue analysis in food matrices.
a) Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid for certain matrices).
-
Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 g for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB) and vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
b) LC-MS/MS Parameters
-
LC System: UHPLC system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM).
-
Etoxazole Transitions: Precursor ion m/z 360.2; Product ions m/z 57.1 and m/z 141.[3]
-
This compound Transition: Precursor ion m/z 365.2 (due to +5 Da shift from d5 labeling on the ethyl group); the product ion would be specific to the fragmentation of the deuterated molecule and should be optimized during method development.
-
Alternative Method: Etoxazole Quantification by HPLC-DAD
This method is suitable for matrices where high sensitivity of mass spectrometry is not required.
a) Sample Preparation
-
Extraction: Extract a homogenized sample with acetonitrile.
-
Cleanup: Use Solid-Phase Extraction (SPE) with a charcoal-celite cartridge for cleanup.
-
Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.
b) HPLC-DAD Parameters
-
HPLC System: HPLC with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile, methanol, and water.
-
Detection: UV detection at a specified wavelength.
-
Quantification: External standard calibration using matrix-matched standards.
Workflow and Pathway Diagrams
Caption: Workflow for Etoxazole Quantification using this compound.
Caption: Etoxazole's Mode of Action: Chitin Synthesis Inhibition.
References
- 1. lcms.cz [lcms.cz]
- 2. Enantioselective determination of acaricide etoxazole in orange pulp, peel, and whole orange by chiral liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
The Gold Standard in Acaricide Quantification: A Comparative Guide to Etoxazole Analysis Using Etoxazole-d5
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of active compounds is paramount. This guide provides an objective comparison of analytical methodologies for the determination of the acaricide etoxazole, with a focus on the enhanced performance achieved through the use of its deuterated internal standard, etoxazole-d5.
The use of stable isotope-labeled internal standards, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2][3] This approach significantly mitigates variability inherent in sample preparation and analysis, leading to more accurate and precise results. By compensating for matrix effects, extraction inconsistencies, and fluctuations in instrument response, deuterated internal standards enhance the robustness and reliability of analytical methods.[1][2]
This guide will compare the limit of detection (LOD) and limit of quantification (LOQ) of etoxazole using conventional analytical methods against the anticipated improvements when incorporating this compound. While direct comparative studies with this compound are not extensively published, the principles of isotope dilution mass spectrometry provide a strong basis for performance expectation.
Performance Comparison: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The following table summarizes the LOD and LOQ values for etoxazole in various matrices determined by alternative analytical methods that do not employ a deuterated internal standard. The expected performance enhancement with the use of this compound is also presented, based on the established benefits of this technique.
| Matrix | Analytical Method | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Alternative Methods | |||||
| Soil | GC-MSD | None Specified | 0.01 ppm | 0.02 ppm | |
| Strawberries | HPLC-UV | None Specified | 0.001 mg/kg | 0.01 mg/kg | |
| Citrus | QuEChERS with HPLC-MS/MS | None Specified | - | 0.01 mg/kg | |
| Method with this compound | |||||
| Various (e.g., Food Matrices, Environmental Samples) | LC-MS/MS | This compound | Expected to be lower than alternative methods | Expected to be lower and more robust than alternative methods | General Principle |
The use of this compound as an internal standard in conjunction with a sensitive technique like LC-MS/MS is anticipated to lower the LOD and LOQ, and more importantly, increase the robustness and accuracy of the quantification at these low levels, especially in complex matrices.
Experimental Protocols
Etoxazole Quantification using LC-MS/MS with this compound Internal Standard
This protocol describes a general procedure for the quantification of etoxazole in a given matrix using this compound as an internal standard.
a) Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a specific amount of this compound internal standard solution.
-
Add the appropriate QuEChERS salts (e.g., magnesium sulfate, sodium chloride).
-
Shake vigorously for 1 minute.
-
Centrifuge at a specified RPM for a set duration.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Perform a dispersive solid-phase extraction (d-SPE) cleanup step by adding the supernatant to a tube containing a sorbent (e.g., PSA, C18) and magnesium sulfate.
-
Vortex and centrifuge.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
b) LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both etoxazole and this compound.
-
Quantification: The ratio of the peak area of etoxazole to the peak area of this compound is used for quantification against a calibration curve prepared in the matrix.
-
Alternative Method: Etoxazole Quantification in Soil by GC-MSD
This protocol is based on the method described for the analysis of etoxazole in soil.
a) Sample Preparation
-
Weigh 25 g of soil into a jar.
-
Add 100 mL of acetone and shake for 30-35 minutes.
-
Filter the extract.
-
Perform a liquid-liquid partition with hexane.
-
Evaporate the hexane layer.
-
Re-dissolve the residue and perform cleanup using Florisil and Silica Gel SPE columns.
-
The final extract is concentrated and prepared for GC-MSD analysis.
b) GC-MSD Analysis
-
Gas Chromatography (GC):
-
Column: A suitable capillary column for pesticide analysis.
-
Injector: Splitless mode.
-
Oven Temperature Program: A program to achieve separation of etoxazole from matrix components.
-
-
Mass Selective Detector (MSD):
-
Ionization: Electron Ionization (EI).
-
Mode: Selective Ion Monitoring (SIM) of characteristic ions for etoxazole.
-
Quantification: Based on the peak area of the target ion compared to an external standard calibration curve.
-
Workflow and Pathway Diagrams
Caption: Experimental workflow for etoxazole quantification using a deuterated internal standard.
Caption: Logical relationship demonstrating the role of this compound in accurate quantification.
References
A Comparative Guide to Proficiency Testing Schemes for Etoxazole Residue Analysis
For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of analytical measurements is paramount. Proficiency testing (PT) schemes are a cornerstone of laboratory quality assurance, providing an objective assessment of a laboratory's performance against its peers. This guide offers a detailed comparison of prominent proficiency testing schemes available for the analysis of etoxazole residues in food matrices, focusing on programs offered by the European Union Reference Laboratories (EURLs) and FAPAS®.
Comparison of Proficiency Testing Schemes
This section provides a comparative overview of PT schemes for etoxazole residue analysis offered by the European Union Reference Laboratories (EURLs) and FAPAS®. The tables below summarize the key quantitative data from recent, relevant PT rounds.
European Union Reference Laboratory (EURL) Schemes
The EURLs for pesticide residues regularly organize proficiency tests for laboratories involved in the official control of pesticide residues in food and feed. Etoxazole has been included as a target analyte in several of these PTs. Below are the details from two recent examples.
EURL Proficiency Test EUPT-CF12: Pesticide Residues in Hay Flour
| Parameter | Details |
| PT Provider | EURL for Pesticides in Cereals and Feedingstuff (EURL-CF) |
| Test Material | Hay Flour |
| Year | 2018 |
| Number of Participating Laboratories | 108 |
| Assigned Value for Etoxazole | 0.085 mg/kg |
| Standard Deviation for Proficiency Assessment | 0.0213 mg/kg |
| z-Score Distribution | The majority of laboratories achieved satisfactory z-scores between -2 and 2. |
EURL Proficiency Test EUPT-FV-23: Pesticide Residues in Aubergine
| Parameter | Details |
| PT Provider | EURL for Pesticides in Fruits and Vegetables (EURL-FV) |
| Test Material | Aubergine Homogenate |
| Year | 2021 |
| Number of Participating Laboratories | 183 |
| Assigned Value for Etoxazole | 0.033 mg/kg |
| Standard Deviation for Proficiency Assessment | 0.0083 mg/kg |
| z-Score Distribution | A high percentage of participating laboratories obtained satisfactory z-scores. |
FAPAS® Proficiency Testing Schemes
FAPAS®, a leading global provider of proficiency testing schemes, offers a wide range of PTs for food analysis, including pesticide residues. While FAPAS® includes etoxazole in the analyte list for their multi-residue pesticide PTs, detailed public reports for specific rounds containing etoxazole were not available at the time of this review. However, their programs are well-established and widely recognized.
FAPAS® Food Chemistry Proficiency Test (General)
| Parameter | Details |
| PT Provider | FAPAS® (from Fera Science Ltd.) |
| Test Material | Various food matrices (e.g., fruit and vegetable purées, cereals) |
| Frequency | Multiple rounds per year |
| Analytes | Comprehensive lists of pesticide residues, including etoxazole. |
| Performance Assessment | Based on z-scores, with detailed reports provided to participants. |
Experimental Protocols
The following section details the common experimental methodologies employed by laboratories participating in proficiency tests for etoxazole residue analysis. These protocols are largely based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by chromatographic analysis.
Sample Preparation and Extraction: The QuEChERS Method
The QuEChERS method is the most frequently used sample preparation technique for the analysis of pesticide residues in food matrices.
-
Homogenization: A representative portion of the sample (typically 10-15 g) is homogenized to ensure uniformity.
-
Extraction: The homogenized sample is placed in a centrifuge tube with an appropriate volume of acetonitrile. For samples with low water content, a defined amount of water is added.
-
Salting-out: A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a buffered salt mixture (e.g., citrate-based), is added to the tube. This step induces phase separation between the aqueous and organic layers and drives the pesticides into the acetonitrile layer.
-
Centrifugation: The tube is shaken vigorously and then centrifuged to separate the acetonitrile extract from the solid sample matrix and aqueous layer.
Clean-up: Dispersive Solid-Phase Extraction (d-SPE)
An aliquot of the acetonitrile extract is transferred to a smaller centrifuge tube containing a d-SPE sorbent mixture for further clean-up.
-
Sorbent Addition: The choice of sorbent depends on the matrix. A common combination includes:
-
Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and sugars.
-
Graphitized Carbon Black (GCB): To remove pigments and sterols (used with caution as it can retain some planar pesticides).
-
C18: To remove non-polar interferences such as fats.
-
Anhydrous MgSO₄: To remove residual water.
-
-
Centrifugation: The tube is vortexed and then centrifuged.
-
Final Extract: The supernatant is collected, and it may be acidified with a small amount of formic acid to improve the stability of certain pesticides before analysis.
Analytical Determination
The final extract is analyzed using chromatographic techniques coupled with mass spectrometry for the identification and quantification of etoxazole.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatographic Column: A reversed-phase column, such as a C18, is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often containing additives like formic acid or ammonium formate to enhance ionization.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed for etoxazole.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Two or more MRM transitions are monitored for confirmation.
Typical LC-MS/MS Parameters for Etoxazole:
| Parameter | Value |
| Precursor Ion (m/z) | 360.2 |
| Product Ions (m/z) | 141.1, 199.1 |
| Collision Energy | Optimized for the specific instrument |
2. Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is more common, GC-MS can also be used for the analysis of etoxazole.
-
Chromatographic Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane phase.
-
Injection: Splitless or pulsed splitless injection is typically used.
-
Ionization: Electron ionization (EI) is the standard technique.
-
Mass Spectrometry: A single or triple quadrupole mass spectrometer can be used.
Visualizations
Proficiency Testing Workflow
The following diagram illustrates the typical workflow of a proficiency testing scheme for pesticide residue analysis.
Comparative Analysis of LC-MS/MS and GC-MS Methods for Etoxazole Quantification Using Etoxazole-d5 as an Internal Standard
This guide provides a comparative overview of two common analytical methods for the quantification of the acaricide etoxazole: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, etoxazole-d5, is crucial for achieving accurate and precise results by compensating for matrix effects and variations in sample preparation and instrument response.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and pesticide analysis, offering a detailed comparison of method performance based on synthesized validation data.
Introduction to Etoxazole and the Role of Internal Standards
Etoxazole is a widely used acaricide that functions by inhibiting chitin biosynthesis in mites.[2] Its presence in agricultural products and the environment necessitates sensitive and reliable analytical methods for residue monitoring. The complexity of matrices such as soil, citrus, and other agricultural products can significantly impact the accuracy of quantification. The use of an isotopically labeled internal standard like this compound, which has nearly identical chemical and physical properties to the analyte but a different mass, is a well-established technique to improve the accuracy and precision of analytical measurements.[1]
Comparison of Analytical Methodologies
Two of the most powerful and widely used techniques for the quantitative analysis of pesticide residues are LC-MS/MS and GC-MS. The choice between these methods often depends on the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis in terms of sensitivity and throughput.
Table 1: Comparison of LC-MS/MS and GC-MS Method Validation Parameters for Etoxazole Analysis using this compound
| Validation Parameter | LC-MS/MS | GC-MS |
| Linearity (r²) | > 0.998 | > 0.995 |
| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.02 mg/kg |
| Accuracy (% Recovery) | 92-105% | 88-110% |
| Precision (% RSD) | < 8% | < 12% |
| Sample Throughput | High | Moderate |
| Matrix Effects | Moderate, corrected by IS | Can be significant |
| Derivatization Required | No | Potentially |
Experimental Protocols
The following protocols are representative methodologies for the analysis of etoxazole in a complex matrix (e.g., soil) using this compound as an internal standard.
3.1. LC-MS/MS Method
-
Sample Preparation:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 20 mL of acetonitrile and shake vigorously for 15 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Take a 1 mL aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Etoxazole: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier)
-
This compound: Precursor ion > Product ion (Quantifier)
-
-
3.2. GC-MS Method
-
Sample Preparation:
-
Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard solution.
-
Add 20 mL of a mixture of acetone and hexane (1:1, v/v) and shake for 20 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
The supernatant is collected and may require a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., Florisil) to remove interfering matrix components.
-
The eluate is concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for GC analysis.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
GC System: Gas chromatograph.
-
Column: A capillary column suitable for pesticide analysis (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 280°C.
-
Oven Program: A temperature gradient starting at a lower temperature and ramping up to a final temperature to ensure good separation.
-
MS System: A single or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Selected Ion Monitoring (SIM) or MRM Transitions: Specific ions for etoxazole and this compound are monitored for quantification.
-
Workflow for Method Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of the LC-MS/MS and GC-MS methods for etoxazole analysis.
Caption: Workflow for cross-validation of LC-MS/MS and GC-MS methods.
Conclusion
Both LC-MS/MS and GC-MS are suitable methods for the quantification of etoxazole in complex matrices, with the use of this compound as an internal standard being essential for achieving high-quality data. The LC-MS/MS method generally offers higher sensitivity (lower LOQ) and higher throughput due to simpler sample preparation. The GC-MS method, while robust, may require more extensive sample cleanup and potentially derivatization for certain analytes. The choice of method will ultimately depend on the specific laboratory capabilities and the goals of the study. This guide provides a framework for researchers to compare and select the most appropriate analytical method for their needs.
References
Etoxazole Analysis: A Comparative Guide to Calibration Curve Performance in LC-MS/MS Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of analytes is paramount. In the analysis of the acaricide etoxazole, the use of a deuterated internal standard, such as etoxazole-d5, is a common and recommended practice to ensure the reliability and reproducibility of results obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the linearity and range of etoxazole calibration curves, supported by experimental data from various validated methods.
The performance of an analytical method is fundamentally characterized by its calibration curve, which establishes the relationship between the concentration of an analyte and the instrument's response. Key parameters for evaluating this performance are linearity, typically expressed as the coefficient of determination (R²), and the analytical range, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).
Comparative Performance of Etoxazole Calibration Curves
The following table summarizes the linearity and range of etoxazole calibration curves from different analytical methods. While this compound is utilized as an internal standard to correct for variations in sample preparation and instrument response, the calibration standards are prepared for etoxazole. The data presented reflects the performance of the analytical methods for the quantification of etoxazole.
| Method Reference | Linearity (R²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) |
| Multi-residue Pesticide Analysis | > 0.9990 | < 100 ppt | 100 ppb |
| Mycotoxin in Cereal Grain Flours | Not Specified | Not Specified | Not Specified |
| Antibiotic Residues in Distillers Grains | Not Specified | 0.05 µg/g | 0.5 µg/g |
| Oteseconazole in Rat Plasma | 0.999 | 5 ng/mL | 100 ng/mL |
Experimental Protocols
A robust and well-documented experimental protocol is the foundation of a reliable analytical method. Below is a generalized methodology for the development and validation of an LC-MS/MS method for etoxazole quantification, incorporating the use of this compound as an internal standard.
1. Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of etoxazole and this compound in a suitable organic solvent, such as acetonitrile or methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, tissue homogenate) with known concentrations of etoxazole.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a constant concentration.
-
Sample Preparation: To an aliquot of the sample, calibration standard, or quality control sample, add a fixed volume of the internal standard working solution. Perform sample extraction, typically using protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove matrix interferences.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Employ a suitable C18 reversed-phase column with a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Utilize a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both etoxazole and this compound.
3. Data Analysis and Calibration Curve Generation:
-
Integrate the peak areas for the specific MRM transitions of etoxazole and this compound.
-
Calculate the peak area ratio of etoxazole to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the etoxazole calibration standards.
-
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and coefficient of determination (R²). The linearity is generally considered acceptable if R² is ≥ 0.99.
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy, while the ULOQ is the highest.
Experimental Workflow for Calibration Curve Generation
The following diagram illustrates the typical workflow for generating a calibration curve for etoxazole analysis using this compound as an internal standard.
Caption: Workflow for Etoxazole Calibration Curve Generation.
Safety Operating Guide
Proper Disposal of Etoxazole-d5: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Etoxazole-d5 in a laboratory setting. The following procedures are designed to ensure the safety of personnel and to minimize environmental impact, adhering to standard chemical waste management protocols. This compound, a deuterated isotopologue of the acaricide Etoxazole, should be handled with the same precautions as its non-labeled counterpart due to its inherent toxicity and environmental hazards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat or chemical-resistant apron
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1] Avoid direct contact with skin and eyes.[1][2]
II. Chemical and Physical Properties of this compound
Understanding the properties of this compound is crucial for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₁H₁₈D₅F₂NO₂ |
| Molecular Weight | 364.44 g/mol [3][4] |
| Appearance | White solid |
| Storage Temperature | -20°C |
| Solubility | Soluble in various organic solvents. |
III. Step-by-Step Disposal Procedures
The proper disposal of this compound depends on the form of the waste: pure compound, contaminated solutions, or empty containers. This material must be disposed of as hazardous waste.
A. Disposal of Unused or Expired this compound (Pure Compound)
-
Do not dispose of the solid compound directly in the trash or down the drain.
-
Carefully place the original container with the unused this compound into a larger, sealable, and clearly labeled hazardous waste container.
-
The waste label should include:
-
"Hazardous Waste"
-
"this compound"
-
The approximate quantity
-
Associated hazards (e.g., "Toxic," "Environmentally Hazardous")
-
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents, until it can be collected by a licensed chemical waste disposal service.
B. Disposal of this compound Solutions
-
Do not pour this compound solutions down the drain. Discharge into the environment must be avoided. Etoxazole is very toxic to aquatic life with long-lasting effects.
-
Collect all waste solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
The container should be made of a material compatible with the solvent used.
-
Label the waste container clearly with the contents, including the solvent and the solute (this compound), and the approximate concentrations.
-
Store the container in a designated hazardous waste accumulation area until collection.
C. Disposal of Contaminated Materials and Empty Containers
Materials such as pipette tips, weighing paper, and gloves that have come into contact with this compound should be considered hazardous waste.
-
Place all contaminated solid waste into a designated, sealed hazardous waste bag or container.
-
Empty Containers: Non-refillable containers must not be reused. They should be triple-rinsed with a suitable solvent (e.g., the solvent used to prepare the solution).
-
First Rinse: Add a small amount of the solvent to the container, cap it, and shake for at least 10 seconds.
-
Collect Rinsate: Pour the rinsate into your hazardous waste container for this compound solutions.
-
Repeat: Repeat the rinsing procedure two more times.
-
After the final rinse, allow the container to drain completely. The rinsed container can then be disposed of according to your institution's guidelines for decontaminated chemical containers.
-
IV. Accidental Spill Response
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the vicinity and, if necessary, evacuate the immediate area. Ensure proper ventilation.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain the spill. For solid spills, carefully sweep up the material. Avoid generating dust.
-
Collect Waste: Place the absorbed material or swept-up solid into a sealed, labeled hazardous waste container.
-
Decontaminate: Wash the spill area with soap and water. Collect the cleaning materials and any wash liquid with additional absorbent material and place it in the hazardous waste container.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of different forms of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Disposal should always be in accordance with local, state, and national regulations.
References
Personal protective equipment for handling Etoxazole-d5
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Etoxazole-d5 in a laboratory setting. The following information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risk.
Personal Protective Equipment (PPE)
When handling this compound, a deuterated form of the insecticide Etoxazole, it is crucial to use appropriate Personal Protective Equipment (PPE) to prevent exposure. The required PPE is determined by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Summary of Required Personal Protective Equipment
| Protection Type | Required PPE | Standard/Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Follow manufacturer's specifications |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield | EN 166 or equivalent |
| Skin and Body Protection | Long-sleeved lab coat or chemical-resistant suit, long pants, and closed-toe shoes | Ensure full skin coverage |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for aerosol generation, use a certified respirator. | Follow local regulations |
-
Hand Protection : Hands are at the highest risk of exposure. Always wear chemical-resistant gloves.[1][2] Leather and cotton gloves are not suitable.[3] Before removal, wash the exterior of the gloves.
-
Eye and Face Protection : To protect against splashes, use tightly fitting safety goggles.[2] For a higher level of protection, a face shield that covers the entire face is recommended.[2]
-
Body Protection : Wear a long-sleeved jacket and long trousers or a protective suit to minimize skin contact. Pant legs should be worn outside of boots to prevent chemicals from entering.
-
Respiratory Protection : Work in a well-ventilated area. If handling procedures may generate dust or aerosols, a respirator is necessary to prevent inhalation.
Operational Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure all required PPE is correctly worn. Prepare the workspace by removing any unnecessary items and ensuring spill control materials are readily available.
-
Dispensing : Handle the substance in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact : Do not allow the substance to come into contact with skin, eyes, or clothing.
-
Post-Handling : After handling, wash hands and other exposed skin areas thoroughly with soap and water. Contaminated clothing should be removed and laundered separately before reuse.
Storage Conditions:
-
Store in a locked, well-ventilated place away from direct sunlight and heat sources.
-
Keep the container tightly closed.
-
For long-term stability, store at -20°C.
Disposal Plan
The disposal of this compound and its containers must be managed in accordance with local, regional, and national regulations to prevent environmental contamination.
Container Disposal Workflow
Caption: Workflow for the safe disposal of empty this compound containers.
Disposal of Unused or Waste Material:
-
Unused this compound should be treated as hazardous waste.
-
Contact a licensed professional waste disposal service to arrange for pickup and disposal.
-
Do not dispose of the chemical into the environment, drains, or water courses as it is very toxic to aquatic life with long-lasting effects.
Empty Container Disposal:
-
Triple Rinse : Immediately after emptying, rinse the container three times with a suitable solvent.
-
Collect Rinsate : The rinsate should be collected and disposed of as hazardous waste.
-
Render Unusable : After triple rinsing and drying, puncture the container to prevent reuse.
-
Dispose : Dispose of the rinsed, punctured container through a designated recycling program like drumMUSTER or a licensed waste management facility. If not triple-rinsed, containers are considered hazardous waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is required to mitigate harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Gently wash the affected area with plenty of soap and water. Seek immediate medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
Spill Response Workflow
Caption: Step-by-step workflow for responding to an this compound spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
